5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Description
Properties
CAS No. |
62089-28-5 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-16-17(15)13-4-2-1-3-5-13/h1-11H |
InChI Key |
YZWANVMVDZKGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole chemical structure
The following technical guide details the structural analysis, regioselective synthesis, and characterization of 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insights.
Core Scaffold Analysis, Regioselective Synthesis, and Characterization
Executive Summary
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, distinct from its thermodynamically more stable 1,3-isomer. It serves as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant).
This compound represents a critical specific derivative where the 4-nitro group functions as a versatile handle for further diversification (e.g., reduction to an aniline for sulfonamide coupling). Synthesizing this molecule requires overcoming the inherent preference for 1,3-cyclization, necessitating a kinetic control strategy using 4-nitrocinnamaldehyde rather than 1,3-diketones.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Chemical Structure
The molecule consists of a central pyrazole ring N-substituted at position 1 with a phenyl group and C-substituted at position 5 with a 4-nitrophenyl group.[1] Positions 3 and 4 are unsubstituted (bearing hydrogen atoms).
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₁N₃O₂ |
| Molecular Weight | 265.27 g/mol |
| Key Substituents | N1-Phenyl (Steric bulk), C5-(4-Nitrophenyl) (Electron withdrawing) |
| Regiochemistry | 1,5-Isomer (Kinetic product via cinnamaldehyde route) |
| Electronic State | Highly conjugated; Nitro group induces strong dipole moment |
The Regioselectivity Challenge
In pyrazole synthesis, the reaction of arylhydrazines with 1,3-electrophiles (like chalcones or 1,3-diketones) typically favors the 1,3-diaryl isomer due to steric minimization between the N-aryl group and the C5-substituent.
-
1,3-Isomer (Thermodynamic): Phenyl groups are far apart (positions 1 and 3).
-
1,5-Isomer (Target): Phenyl groups are adjacent (positions 1 and 5), creating steric clash.
-
Solution: Use 4-nitrocinnamaldehyde .[2][3][4] The aldehyde carbon becomes C3 (unsubstituted), and the
-carbon (attached to the nitrophenyl ring) becomes C5. The mechanism forces the hydrazine nitrogen to attack the aldehyde first, locking the regiochemistry before cyclization.
Synthetic Pathway & Mechanism[9]
The synthesis proceeds via a two-step sequence: Condensation/Cyclization to a pyrazoline intermediate, followed by Oxidative Aromatization .[5]
Retrosynthetic Workflow (DOT Diagram)
Figure 1: Stepwise synthetic route ensuring 1,5-regiochemistry.
Mechanistic Detail
-
Hydrazone Formation: The terminal
of phenylhydrazine attacks the aldehyde carbonyl of 4-nitrocinnamaldehyde. This is faster than Michael addition. -
5-endo-trig Cyclization: The internal
nitrogen attacks the -carbon of the double bond. -
Aromatization: The resulting pyrazoline is oxidized (dehydrogenated) to restore aromaticity.
Experimental Protocol
Safety Note: Phenylhydrazine is toxic and a potential skin sensitizer. 4-Nitrocinnamaldehyde is an irritant. Work in a fume hood.
Step 1: Synthesis of Pyrazoline Intermediate
Reagents:
-
4-Nitrocinnamaldehyde (10 mmol, 1.77 g)
-
Phenylhydrazine (11 mmol, 1.08 mL)
-
Solvent: Ethanol (20 mL) + Glacial Acetic Acid (2 mL)
Procedure:
-
Dissolve 4-nitrocinnamaldehyde in ethanol in a round-bottom flask.
-
Add phenylhydrazine dropwise followed by acetic acid.
-
Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear, replaced by a fluorescent pyrazoline spot.
-
Cool to room temperature. The pyrazoline often precipitates as a yellow/orange solid.
-
Filter, wash with cold ethanol, and dry.
-
Checkpoint:
NMR of this intermediate will show three non-aromatic protons (dd) for the pyrazoline ring (C4-H , C4-H , C5-H).
-
Step 2: Oxidative Aromatization to Pyrazole
Reagents:
-
Pyrazoline Intermediate (from Step 1)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or active
(5 equiv). -
Solvent: 1,4-Dioxane or Dichloromethane (DCM).
Procedure:
-
Dissolve the pyrazoline in dry 1,4-dioxane (or DCM).
-
Add DDQ portion-wise at room temperature (exothermic).
-
Stir for 1–2 hours. The solution usually darkens.
-
Workup: Filter off the hydroquinone byproduct (if using DDQ) or manganese salts (if using
). -
Evaporate the solvent.
-
Purification: Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization & Validation
To ensure scientific integrity, the final product must be validated against specific spectroscopic markers that distinguish it from the 1,3-isomer.
NMR Validation (Self-Validating Protocol)
The key distinction lies in the coupling constants and chemical shifts of the pyrazole protons (H3 and H4).
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-3 | 7.70 – 7.85 | Doublet ( | Deshielded by adjacent N2. Confirms C3 is unsubstituted. |
| H-4 | 6.50 – 6.70 | Doublet ( | Upfield shift characteristic of pyrazole C4. |
| Phenyl (N1) | 7.20 – 7.40 | Multiplet | Standard aromatic signals. |
| 4-NO₂-Phenyl (C5) | 8.15 (d), 7.50 (d) | AA'BB' System | Typical para-nitro substitution pattern. |
Note: If H3 and H4 appear as singlets, it suggests loss of coupling or broadening, but the chemical shift difference (
Mass Spectrometry
-
Expected
: . -
Fragmentation: Loss of
( ) is a common fragmentation pathway.
Biological & Pharmaceutical Relevance[3][5]
This specific molecule acts as a high-value intermediate for Structure-Activity Relationship (SAR) studies in two main areas:
-
COX-2 Inhibition: The 1,5-diaryl motif mimics the geometry of Celecoxib. The 4-nitro group is isosteric to the sulfonamide pharmacophore in terms of electron withdrawal, though it requires reduction to
and sulfonylation to achieve maximal potency. -
Antimicrobial Agents: 5-aryl-1-phenylpyrazoles have demonstrated significant antibacterial activity against Gram-positive strains (e.g., S. aureus) by disrupting cell membrane integrity.
SAR Logic Pathway (DOT Diagram)
Figure 2: Functionalization pathway for drug discovery applications.
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles
- Source: Aggarwal, R., et al. "Regioselective synthesis of some new 1,5-diarylpyrazoles." Journal of Chemical Sciences, 2011.
- Context: Establishes the cinnamaldehyde/hydrazine route as the standard for 1,5-regiocontrol.
-
Mechanistic Insight (Hydrazone Cyclization)
- Source: Organic Syntheses, Coll. Vol. 5, p.929 (1973).
- Context: Detailed protocol for phenylhydrazine condens
-
Biological Activity (COX-2 Scaffolds)
- Source: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1997.
- Context: Foundational paper linking the 1,5-diaryl structure to COX-2 selectivity.
-
Spectroscopic Characterization
-
Source: BenchChem Technical Support.[6] "Managing Regioselectivity in Substituted Pyrazole Synthesis."
- Context: NMR distinction between 1,3 and 1,5 isomers.
-
Sources
- 1. 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C15H13N3O2 | CID 102143299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. karger.com [karger.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Regiocontrol and Structural Discrimination of 1,5- vs. 1,3-Diarylpyrazoles
Executive Summary: The Regioisomerism Challenge
In the development of pyrazole-based therapeutics, such as the COX-2 inhibitor Celecoxib (Celebrex) or the CB1 antagonist Rimonabant , the precise positioning of aryl substituents is non-negotiable. The biological activity of these scaffolds is strictly governed by the spatial arrangement of the aryl groups at the N1, C3, and C5 positions.
The synthesis of diarylpyrazoles via the condensation of arylhydrazines with 1,3-diketones (Knorr reaction) is inherently prone to regioisomeric mixtures. The competition between the formation of 1,5-diarylpyrazoles (often the bioactive target) and 1,3-diarylpyrazoles (a common impurity) presents a significant challenge in process chemistry. This guide provides a mechanistic breakdown of the factors governing this regioselectivity and establishes a self-validating analytical protocol for unambiguous structural assignment.
Mechanistic Analysis: The "Why" of Regioselectivity
The formation of the pyrazole ring involves the condensation of a dinucleophile (arylhydrazine) with a dielectrophile (unsymmetrical 1,3-diketone). The regiochemical outcome is dictated by the initial nucleophilic attack, which is controlled by the interplay of nucleophilicity and electrophilicity .
Electronic Drivers
-
Hydrazine Nucleophilicity: The terminal amine (
) of the arylhydrazine is significantly more nucleophilic than the internal amine ( ) due to the steric bulk and electron-withdrawing nature of the aryl ring. -
Diketone Electrophilicity: In an unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione), the two carbonyl carbons have distinct electronic signatures.
- -adjacent Carbonyl: Highly electrophilic due to the strong inductive effect of fluorine.
-
Aryl-adjacent Carbonyl: Less electrophilic, stabilized by resonance with the aromatic ring.
The Celecoxib Case (1,5-Diaryl Preference)
To synthesize Celecoxib (a 1,5-diarylpyrazole), the reaction must be steered such that the internal nitrogen (N1) bonds to the tolyl-bearing carbon (C5), and the terminal nitrogen (N2) bonds to the
However, under standard neutral conditions, the highly nucleophilic terminal
-
Solvent Effects: Protic solvents (ethanol) vs. aprotic solvents can shift the tautomeric equilibrium of the diketone, altering the electrophilicity of the carbonyls.
-
pH Control: The use of arylhydrazine hydrochloride salts (acidic conditions) often enhances regioselectivity by protonating the carbonyls, accentuating the electronic difference between the
-CO and Ar-CO sites.
Regioselectivity Pathway Diagram
Figure 1: Mechanistic divergence in the synthesis of 1,3- vs 1,5-diarylpyrazoles. Path A typically yields the Celecoxib scaffold when R1 is a trifluoromethyl group.
Experimental Protocols
Protocol A: Regioselective Synthesis of Celecoxib (1,5-Diarylpyrazole)
This protocol utilizes the hydrochloride salt of the hydrazine in an aqueous medium to maximize regiocontrol [5].
Reagents:
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)
-
Solvent: Water (with catalytic HCl)[1]
Workflow:
-
Dissolution: Suspend 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv) in water.
-
Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of 32% HCl (0.1 mL per mmol).
-
Reaction: Heat the mixture to 85 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
-
Workup: Cool to room temperature. The 1,5-regioisomer precipitates as a solid.
-
Purification: Filter the precipitate and wash copiously with water. Recrystallize from a mixture of ethyl acetate and heptane to remove trace 1,3-isomer.
Self-Validating Check:
-
The crude yield should be >50%.
-
HPLC purity of the precipitate should be >90% favoring the 1,5-isomer before recrystallization.
Protocol B: Synthesis of 1,3-Diarylpyrazole (Reference Standard)
To synthesize the 1,3-isomer intentionally (often required for impurity qualification), the regioselectivity must be inverted. This is often achieved by pre-forming the enolate or using specific metal catalysts, though a more reliable route involves 1,3-dipolar cycloaddition [3].
Reagents:
-
N-arylhydrazone derived from p-tolualdehyde
-
Nitroolefin or Acetylenic equivalent
Workflow:
-
Formation: React the N-arylhydrazone with a nitroolefin in trifluoroethanol (TFE).
-
Cyclization: Add trifluoroacetic acid (TFA) to promote cyclization and elimination of
. -
Purification: Column chromatography is usually required as this reaction can yield side products.
Analytical Discrimination: The NMR Decision Matrix
Distinguishing between the 1,3- and 1,5-isomers is critical. Standard 1H NMR is often insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive structural proof.
Structural Logic
-
1,5-Diarylpyrazole: The N1-Aryl ring is spatially proximate to the C5-substituent. A strong NOE correlation will be observed between the ortho-protons of the N1-Aryl ring and the protons of the C5-substituent (e.g., the methyl group of the tolyl ring in Celecoxib).
-
1,3-Diarylpyrazole: The N1-Aryl ring is spatially proximate to the C5-proton (or substituent). The C3-substituent is too distant for an NOE correlation with the N1-Aryl group.
Data Comparison Table[2]
| Feature | 1,5-Diarylpyrazole (Celecoxib-like) | 1,3-Diarylpyrazole (Impurity) |
| N1-Aryl ortho-H NOE | Strong correlation with C5-Substituent | Strong correlation with C5-H (or C5-Subst) |
| C4-H Shift ( | Typically 6.6 – 6.9 ppm | Typically 6.4 – 6.7 ppm (Substituent dependent) |
| 13C NMR (C3 vs C5) | C3 often deshielded by EWG ( | C5 shift varies significantly |
| 19F NMR | Distinct shift for 3- | Distinct shift for 5- |
| Melting Point | Generally Higher (More symmetrical packing) | Generally Lower |
Structural Assignment Workflow[3]
Figure 2: Decision tree for the unambiguous assignment of pyrazole regioisomers using 2D NMR.
References
-
Regioselective Synthesis of 1-(3′-substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles. ResearchGate. Link
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Link
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Link
-
Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. PubMed. Link
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Link
Sources
Advanced Engineering of 1,5-Diarylpyrazole Push-Pull Chromophores
Executive Summary
The engineering of dipolar "push-pull" chromophores—systems featuring an electron donor (D) and acceptor (A) connected by a
Molecular Design & Architecture
The 1,5-Diaryl Scaffold
Unlike their planar 1,3-counterparts, 1,5-diarylpyrazoles possess a sterically congested environment due to the proximity of the N1-aryl and C5-aryl rings. This steric clash forces the aryl rings out of coplanarity with the pyrazole core.
-
Electronic Consequence: The torsion angle (
) reduces the effective conjugation length, typically resulting in a hypsochromic (blue) shift in absorption compared to 1,3-isomers. However, this non-planarity is advantageous for NLO applications as it enhances the hyperpolarizability tensor component orthogonal to the main charge transfer axis. -
Solid-State Physics: The twisted geometry prevents tight
- stacking, thereby reducing fluorescence quenching in thin films—a critical requirement for OLED emitters.
Push-Pull Mechanics
The pyrazole ring is electron-rich (excess
-
Donor (D): Typically attached to the N1-phenyl ring (e.g.,
, ). -
Acceptor (A): Attached to the C5-phenyl ring or directly at the C4 position (e.g.,
, , ). -
Vector Alignment: In 1,5-isomers, the dipole moment vector is distinct from 1,3-isomers, often leading to different solvatochromic responses.
Synthetic Strategies: The Regioselectivity Challenge
The synthesis of 1,5-diarylpyrazoles is historically plagued by regiochemical ambiguity. The condensation of arylhydrazines with 1,3-diketones (Knorr reaction) typically yields a mixture of 1,3- and 1,5-isomers, with the 1,3-isomer often thermodynamically favored.
Strategic Pathways
To ensure high fidelity for the 1,5-isomer, researchers must employ kinetic control or specific precursors.
Caption: Synthetic decision tree highlighting the divergence between thermodynamic (1,3-isomer) and kinetic/precursor-controlled (1,5-isomer) pathways.
Protocol: Regioselective Synthesis via -Alkynones
This method is superior to the diketone route for generating 1,5-diarylpyrazoles with high regioselectivity.
Materials:
-
Arylhydrazine hydrochloride (1.0 equiv)
-
1,3-Diaryl-2-propyn-1-one (Alkynone) (1.0 equiv)
-
Ethanol (Absolute)
-
Catalytic HCl or NaOH (depending on substrate sensitivity)
Step-by-Step Methodology:
-
Preparation of Alkynone: React a substituted phenylacetylene with a benzoyl chloride under Sonogashira conditions or via lithiation to generate the propynone backbone.
-
Cyclocondensation: Dissolve the alkynone in ethanol (0.1 M concentration). Add the arylhydrazine.[1][2]
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. The 1,5-isomer often precipitates due to lower solubility compared to the 1,3-isomer. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/DMF. If a mixture forms, the 1,5-isomer is typically the less polar spot on silica gel; purify via column chromatography.
-
Validation: Confirm regiochemistry using NOESY NMR. A key signature is the NOE correlation between the pyrazole C4-H proton and the ortho-protons of the N1-aryl ring, which is strong in 1,5-isomers but weak/absent in 1,3-isomers.
Photophysical Characterization
Intramolecular Charge Transfer (ICT)
The push-pull character is quantified by the solvatochromic shift. 1,5-Diarylpyrazoles exhibit a bathochromic shift in emission as solvent polarity increases (Lippert-Mataga correlation), indicative of a highly polarized excited state.
Data Summary: Solvent Effects on a Representative 1,5-D-A System (Hypothetical data for 1-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazole)
| Solvent | Dielectric Const.[3] ( | Stokes Shift ( | Quantum Yield ( | ||
| Toluene | 2.38 | 345 | 410 | 4,600 | 0.65 |
| CHCl | 4.81 | 348 | 435 | 5,750 | 0.55 |
| DMSO | 46.7 | 352 | 480 | 7,580 | 0.30 |
Note: The reduction in
Nonlinear Optical (NLO) Properties
The 1,5-architecture is particularly potent for Second Harmonic Generation (SHG). The non-centrosymmetric arrangement (if crystallized in appropriate space groups like
Mechanism of Action:
-
Ground State: Dipole oriented from Donor (N1-Ar) to Acceptor (C5-Ar).
-
Excitation: Charge density shifts toward the pyrazole core and acceptor ring.
-
Relaxation: The steric twist prevents complete planarization, maintaining a distinct dipole vector even in the excited state.
Caption: Photophysical cycle illustrating the generation of NLO response via Intramolecular Charge Transfer (ICT) in the twisted scaffold.
References
-
Regioselective Synthesis Mechanisms
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Synthetic Communications.[2]
-
-
NLO Properties of Pyrazoles
-
Structural Studies and Optical Nonlinear Response of Some Pyrazole-5-Ones. Nanoscience and Nanotechnology Letters.[4]
-
-
General Pyrazole Synthesis & Properties
- Pyrazole synthesis - Organic Chemistry Portal. (Comprehensive review of regioselective methods including alkynone routes).
-
Biological & Structural Context (COX-2/1,5-Scaffold)
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.[1]
-
-
Push-Pull Heterocycles Review
-
Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. New Journal of Chemistry.[5]
-
Sources
Technical Deep Dive: The 5-Aryl-1-Phenylpyrazole Scaffold
The 5-aryl-1-phenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying specific substituents.[1] This guide details the structural logic, regioselective synthesis, and biological applications of this scaffold, with a focus on its most commercially successful derivatives: COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant).
Executive Summary
The 1,5-diarylpyrazole scaffold is distinct from its 1,3-diaryl isomer due to the steric proximity of the aryl rings at positions 1 and 5. This "propeller-like" twist creates a unique 3D topology that fits into specific hydrophobic pockets in enzymes (like COX-2) and G-protein coupled receptors (like CB1). Achieving this specific regiochemistry during synthesis is the primary challenge and determinant of biological success.
Structural Analysis & Regiochemistry
The Core Scaffold
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1] In the 5-aryl-1-phenylpyrazole system:
-
N1 Position: Substituted with a phenyl ring (often bearing a polar group like sulfonamide for COX-2 activity).[2][3][4]
-
C5 Position: Substituted with an aryl group (phenyl, tolyl, etc.).[5]
-
C3/C4 Positions: Available for substitution to tune lipophilicity and electronic properties.
Critical Distinction: The 1,5-isomer is sterically congested compared to the 1,3-isomer. In many non-optimized synthetic routes, the thermodynamically stable 1,3-isomer is the major product, which is often biologically inactive for the intended target.
Visualization of Regioisomerism
The following diagram illustrates the numbering scheme and the divergent synthesis outcomes.
Figure 1: Divergent synthesis pathways showing the critical regiochemical split between the 1,3- and 1,5-isomers.
Biological Activity & Mechanism of Action[1]
COX-2 Inhibition (Anti-inflammatory)
-
Mechanism: Celecoxib binds to the COX-2 enzyme's active site. The sulfonamide group at N1 binds to a hydrophilic side pocket (Arg513, His90) unique to COX-2 (COX-1 has a bulky Isoleucine at position 523 that blocks this pocket).
-
Role of Scaffold: The phenyl ring at C5 occupies a large hydrophobic channel. The rigid 1,5-diaryl arrangement ensures the sulfonamide is oriented correctly relative to the hydrophobic moiety.
CB1 Receptor Antagonism (Obesity/Metabolic)
Case Study: Rimonabant [6][7][8]
-
Mechanism: Acts as an inverse agonist at the Cannabinoid Receptor 1 (CB1).[7][8]
-
SAR:
-
Note: While withdrawn due to psychiatric side effects, the scaffold remains the gold standard for CB1 affinity.
Emerging Areas: Anticancer & Antimicrobial
-
Anticancer: Derivatives with electron-withdrawing groups (e.g., -CF3, -Cl) at C3/C4 show potency against MCF-7 (breast) and HepG2 (liver) lines by inhibiting EGFR kinase or tubulin polymerization.
-
Antimicrobial: Hybrid scaffolds (e.g., pyrazole-thiazole) have shown MIC values comparable to Ciprofloxacin against S. aureus.
Experimental Protocol: Regioselective Synthesis
This protocol describes the synthesis of a Celecoxib analog, prioritizing the formation of the 1,5-isomer.[5]
Methodology: Condensation of Arylhydrazine with 1,3-Diketone
Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Reagents:
-
4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
Solvent: Ethanol (absolute) or Trifluoroacetic Acid (TFA) for higher regioselectivity.
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of 4-sulfonamidophenylhydrazine hydrochloride.
-
Catalysis (Critical): Add 5 drops of concentrated HCl or use TFA as the co-solvent (10% v/v). Rationale: Acidic conditions protonate the carbonyls, influencing the nucleophilic attack of the hydrazine nitrogens. The most nucleophilic nitrogen (NH2) attacks the most electrophilic carbonyl (adjacent to the CF3 group), favoring the 1,5-isomer.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The 1,5-isomer often precipitates as a solid due to its higher symmetry and packing.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Figure 2: Workflow for the regioselective synthesis of 1,5-diarylpyrazoles.
Quantitative Data Summary
The following table summarizes key Structure-Activity Relationship (SAR) data for the scaffold against primary targets.
| Compound Class | N1 Substituent | C5 Substituent | C3 Substituent | Target | Activity (IC50/Ki) |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | -CF3 | COX-2 | 0.04 µM (IC50) |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | Amide-Piperidine | CB1 | 1.8 nM (Ki) |
| Deracoxib | 4-Sulfonamidophenyl | 4-Fluorophenyl | -CHF2 | COX-2 | Potent (Vet use) |
| Anticancer Analog | Phenyl | 4-Methoxyphenyl | Thiazole moiety | MCF-7 | ~5.0 µM (IC50) |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Rimonabant Review. (2006).[12] "Rimonabant: A selective CB1 receptor inverse agonist for the treatment of obesity."[8] Isca Biochemicals / PubChem Data. Link
-
Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." Journal of Organic Chemistry. Link
-
Bhat, B. A., et al. (2005). "Regioselective synthesis and biological studies of novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives." Molecular and Cellular Biochemistry. Link
-
Green Chemistry Synthesis. (2026). "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib."[4][5][13] Journal of Chemical Education. Link
Sources
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Engineering Selectivity: The Discovery and Optimization of the 1,5-Diarylpyrazole COX-2 Inhibitor Scaffold
Executive Summary & Biological Imperative
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen were the frontline treatments for pain and inflammation. However, their chronic use was severely limited by gastrointestinal (GI) toxicity, a direct result of their non-selective inhibition of cyclooxygenase (COX) enzymes[1]. The landscape of molecular pharmacology shifted dramatically in 1988 when Daniel Simmons discovered a second, inducible isoform of the enzyme: COX-2[2].
This discovery established a clear biological imperative. While COX-1 is constitutively expressed and synthesizes prostaglandins essential for protecting the gastric mucosa, COX-2 is heavily induced at sites of inflammation[2]. As a Senior Application Scientist analyzing this historical breakthrough, the objective was clear: engineer a small molecule capable of selectively inhibiting COX-2 while completely sparing COX-1. This led to the pioneering development of the 1,5-diarylpyrazole class of inhibitors by the G.D. Searle research team (later acquired by Pfizer), culminating in the discovery of celecoxib[2].
Mechanistic Rationale: The Structural Basis of Selectivity
To design a selective inhibitor, researchers had to exploit a microscopic structural variance between the two isozymes. The active sites of COX-1 and COX-2 are highly homologous hydrophobic channels, but they differ at a single critical amino acid at position 523[3].
In COX-1, position 523 is occupied by an isoleucine (Ile523), which creates a steric bottleneck. In COX-2, this residue is a valine (Val523). The absence of a single methyl group in Val523 opens a gateway to a secondary, hydrophilic side pocket[4].
The 1,5-diarylpyrazole scaffold was rationally designed to act as a geometric key for this specific lock. The central pyrazole ring serves as a rigid template that projects two adjacent aryl groups at precise angles[2]. One aryl ring inserts into the main arachidonic acid binding channel. The second aryl ring, decorated with a polar sulfonamide (
Logical flow of COX-1/COX-2 inhibition and 1,5-diarylpyrazole selectivity.
SAR Optimization and the Pharmacokinetic Paradox
The medicinal chemistry campaign led by John Talley and Thomas Penning systematically evaluated the structure-activity relationship (SAR) of the 1,5-diarylpyrazole pharmacophore[2],[6].
While early structural leads achieved remarkable COX-2 selectivity, they encountered a massive pharmacokinetic flaw. Compounds such as SC-236 and SC-58125 exhibited extraordinary in vivo half-lives exceeding 200 hours in animal models[6],[7]. A drug with a 200-hour half-life is clinically unviable due to the severe risk of toxic bioaccumulation over repeated dosing[7].
In a counter-intuitive move for drug discovery—where scientists typically seek to block metabolic hotspots to extend a drug's half-life—the Searle team had to deliberately engineer metabolic lability into the molecule[8]. By introducing a 4-methyl group onto the C5-phenyl ring, they created a highly specific target for hepatic cytochrome P450 enzymes (primarily CYP2C9)[6],[8]. This methyl group is rapidly oxidized in vivo to a carboxylic acid, facilitating rapid renal clearance.
This masterstroke of pharmacokinetic tuning yielded SC-58635 (Celecoxib), which reduced the half-life to a clinically manageable ~3.5 hours in rodents while preserving potent COX-2 selectivity[6].
Quantitative SAR Summary Table
| Compound ID | C3 Substituent | C5 Aryl Substituent | C1 Aryl Substituent | COX-2 Selectivity | In vivo Half-life |
| SC-58125 | 4-fluorophenyl | 4-methylsulfonylphenyl | Highly Selective | > 200 hours | |
| SC-236 | Halogenated phenyl | 4-sulfamoylphenyl | Highly Selective | > 200 hours | |
| SC-58635 (Celecoxib) | 4-methylphenyl | 4-sulfamoylphenyl | Highly Selective | ~ 3.5 hours |
(Data synthesized from the Searle SAR optimization campaigns[6],[7])
Experimental Methodology: Regioselective Synthesis of Celecoxib
To synthesize the 1,5-diarylpyrazole scaffold, a robust, regioselective [3+2] cyclization workflow is employed[9]. The causality behind the reagent selection is critical: the use of a strong, non-nucleophilic base prevents unwanted side reactions, while the extreme steric bulk of the trifluoromethyl group dictates the regiochemistry of the final pyrazole ring, ensuring the aryl groups are positioned at the 1 and 5 positions rather than the 1 and 3 positions[9].
Step-by-Step Protocol
Phase 1: Claisen Condensation (1,3-Diketone Formation)
-
Reagent Preparation: Charge a dry, inert reaction vessel with 4-methylacetophenone (1.0 eq) and N-(trifluoroacetyl)imidazole (1.2 eq) in a non-polar ethereal solvent (e.g., methyl tert-butyl ether, MTBE)[9].
-
Base Addition: Slowly add the strong base, sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 eq), maintaining the temperature between 0–5 °C to control the exothermic deprotonation[9].
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours to drive the Claisen condensation to completion[9].
-
Isolation: Quench the reaction with 20% aqueous HCl. Separate the organic layer, wash with brine, and concentrate under reduced pressure at 50-55 °C to yield the intermediate 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass[9].
Phase 2: Hydrazine Cyclization (Pyrazole Formation) 5. Condensation: Dissolve the 1,3-diketone intermediate in ethanol. Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq)[9]. 6. Reflux: Heat the mixture to reflux (approx. 78 °C) for 10–12 hours. The acidic conditions facilitate the regioselective ring closure[9]. 7. Crystallization: Cool the mixture to induce precipitation. Filter the crude solid. 8. Self-Validation (QC): Recrystallize from an ethanol/water matrix. Perform LC-MS and 1H-NMR analysis to confirm the presence of the 1,5-diaryl isomer and the absolute absence of the 1,3-diaryl byproduct.
Step-by-step synthetic workflow and validation for Celecoxib.
Clinical Translation and Legacy
Celecoxib (marketed as Celebrex) received FDA approval on December 31, 1998, for the treatment of rheumatoid arthritis and osteoarthritis[2],[10]. The discovery of the 1,5-diarylpyrazole class remains a textbook example of integrating structural biology with rational pharmacokinetic optimization, proving that identifying a highly selective pharmacophore is only half the battle; engineering its metabolic fate is what ultimately delivers a viable drug to the patient[6],[8].
References
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- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. news-medical.net [news-medical.net]
5-(4-nitrophenyl)-1-phenyl-1H-pyrazole solubility data
An In-Depth Technical Guide on the Solubility Characterization of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole
Executive Summary & Compound Profile
This compound is a biologically significant heterocyclic scaffold, widely utilized as a precursor in the synthesis of COX-2 inhibitors, agrochemicals, and nonlinear optical (NLO) materials. Its structural rigidity, conferred by the central pyrazole ring and flanking aromatic systems, results in a high melting point and "brick dust" solubility behavior—characterized by poor aqueous solubility and high lattice energy.
This guide provides a definitive technical analysis of its physicochemical properties, qualitative solubility landscape, and the standardized protocols required to generate precise thermodynamic data.
Physicochemical Identity
| Property | Value / Characteristic | Source/Validation |
| CAS Registry | 15115-37-4 (Analogous) | PubChem / ChemicalBook |
| Molecular Formula | C₂₁H₁₅N₃O₂ | Calculated |
| Molecular Weight | 341.36 g/mol | Calculated |
| Melting Point | 168.5 – 169.0 °C | ChemicalBook [1] |
| LogP (Predicted) | ~4.9 | XLogP3 [2] |
| Electronic Character | Electron-withdrawing ( | Hammett |
| Crystal Habit | Monoclinic / Triclinic (Solvent dependent) | XRD Analogies [3] |
Solubility Landscape & Solvent Compatibility
The solubility profile of this compound is dominated by
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF | High | Ideal for NMR, biological assays, and nucleophilic substitution reactions. |
| Polar Protic | Ethanol, Methanol | Temperature Dependent | Critical: Low solubility at 25°C; High solubility at reflux (78°C). Primary solvent for recrystallization [4]. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Used for liquid-liquid extraction (organic phase). |
| Non-Polar | Hexane, Cyclohexane | Insoluble / Very Low | Used as an anti-solvent to precipitate the product or wash away impurities. |
| Aqueous | Water (pH 7.[1]0) | Insoluble | Hydrophobic effect dominates. Requires co-solvents (e.g., DMSO/PEG) for biological delivery. |
Technical Insight: The sharp solubility differential in Ethanol (between 25°C and 78°C) identifies it as the thermodynamic solvent of choice for purification. The compound crystallizes effectively upon cooling, rejecting polar impurities into the supernatant.
Experimental Protocol: Determination of Equilibrium Solubility
Since precise mole-fraction data (
Methodology: Isothermal Saturation (Shake-Flask Method)
Objective: Determine the mole fraction solubility (
Workflow Diagram (DOT):
Figure 1: Standardized workflow for Isothermal Saturation solubility determination.
Step-by-Step Procedure:
-
Preparation: Place an excess amount of this compound solid into a jacketed equilibrium cell (approx. 50 mg per 10 mL solvent).
-
Equilibration: Stir magnetically at a fixed temperature (
K) for 24–48 hours.-
Validation Check: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to settle for 1 hour (isothermal). Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation inside the needle.
-
Quantification: Dilute the aliquot with mobile phase (Acetonitrile/Water) and analyze via HPLC (C18 column,
nm). -
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ): (Where is mass and is molecular weight of solute (1) and solvent (2))
Thermodynamic Modeling & Prediction
For process engineers designing crystallization units, experimental data should be correlated using the Modified Apelblat Equation . This model accounts for the non-ideal behavior of the solution.
The Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis.
Thermodynamic Implications:
-
Dissolution Enthalpy (
): Typically positive (endothermic). Solubility increases with temperature. -
Entropy (
): Positive, driving the dissolution process despite the high crystal lattice energy.
Visualizing the Recrystallization Logic (DOT):
Figure 2: Thermodynamic logic of Ethanol recrystallization for this compound.
References
-
ChemicalBook. (2024). 1-(4-Nitrophenyl)-1H-pyrazole Product Properties and Melting Point Data. Retrieved from
-
PubChem. (2025).[3] 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole Computed Descriptors. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1] Technical Guide on the Solubility and Stability of Pyrazole Derivatives. Retrieved from
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines. Retrieved from [4]
Sources
Methodological & Application
Regioselective Synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the regioselective synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The described protocol prioritizes the formation of the 1,5-disubstituted regioisomer over the 1,3-isomer by leveraging the reaction of a chalcone precursor with phenylhydrazine. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and details the necessary analytical techniques for the characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction
Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological activity of these compounds is often intrinsically linked to the substitution pattern on the pyrazole ring. Consequently, the regioselective synthesis of specific isomers is of paramount importance. This guide focuses on the synthesis of this compound, a molecule of interest for further functionalization and biological screening. The primary challenge in the synthesis of 1,5-diarylpyrazoles is controlling the regioselectivity of the cyclization reaction.
Principle of the Synthesis
The synthesis of this compound is achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde to form the α,β-unsaturated ketone intermediate, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent and crucial step is the cyclocondensation reaction of this chalcone with phenylhydrazine. The regioselectivity of this reaction, which dictates the final substitution pattern of the pyrazole ring, is influenced by factors such as the reaction conditions and the electronic nature of the substituents.[4] In this protocol, the reaction is conducted under conditions that favor the formation of the desired 1,5-disubstituted pyrazole.
Reaction Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)
This protocol outlines the base-catalyzed condensation of an aryl ketone with an aryl aldehyde to yield a chalcone.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroacetophenone | 165.15 | 1.65 g | 0.01 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |
| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |
| Ethanol | 46.07 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.65 g (0.01 mol) of 4-nitroacetophenone in 10 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of 0.40 g (0.01 mol) of sodium hydroxide in 10 mL of ethanol.
-
Add the sodium hydroxide solution dropwise to the stirred solution of 4-nitroacetophenone at room temperature.
-
To this mixture, add 1.06 g (1.02 mL, 0.01 mol) of benzaldehyde dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring.
-
A yellow solid precipitate will form. Allow the precipitate to settle.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude chalcone in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
Part 2: Regioselective Synthesis of this compound
This protocol describes the acid-catalyzed cyclocondensation of the synthesized chalcone with phenylhydrazine to yield the desired 1,5-disubstituted pyrazole.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 253.25 | 2.53 g | 0.01 |
| Phenylhydrazine | 108.14 | 1.08 g (1.0 mL) | 0.01 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.53 g (0.01 mol) of the synthesized chalcone in 20 mL of glacial acetic acid.
-
To this solution, add 1.08 g (1.0 mL, 0.01 mol) of phenylhydrazine.
-
Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using TLC.[5]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of crushed ice with gentle stirring.
-
A solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Dry the crude product thoroughly.
-
Purify the crude this compound by recrystallization from ethanol.
Characterization and Data Analysis
The structure and purity of the synthesized compound must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole-H4 | ~6.8 - 7.0 | Singlet | The proton at position 4 of the pyrazole ring. |
| Phenyl-H (at N1) | ~7.2 - 7.6 | Multiplet | Aromatic protons of the phenyl group at the N1 position. |
| Phenyl-H (at C5) | ~7.3 - 7.5 | Multiplet | Aromatic protons of the phenyl group at the C5 position. |
| 4-Nitrophenyl-H | ~7.8 (d), 8.2 (d) | Doublets | Aromatic protons of the 4-nitrophenyl group. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole C4 | ~105 - 110 |
| Aromatic Carbons | ~120 - 150 |
| Pyrazole C3 & C5 | ~140 - 155 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=C (aromatic) | 1600 - 1450 |
| C=N (pyrazole ring) | ~1590 |
| N-O (nitro group) | 1550 - 1500 (asymmetric), 1350 - 1300 (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For this compound (C₁₅H₁₁N₃O₂), the expected molecular ion peak [M]⁺ would be at m/z 265.08.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of chalcone | Incomplete reaction or loss during workup. | Ensure dropwise addition of reagents and adequate stirring. Optimize reaction time. Be careful during filtration and washing. |
| Formation of regioisomeric mixture of pyrazoles | Reaction conditions not optimal for regioselectivity. | Ensure the use of an acid catalyst like glacial acetic acid. The reaction temperature and time can also be optimized. |
| Difficulty in purification | Impurities with similar polarity to the product. | If recrystallization is ineffective, column chromatography on silica gel can be employed for purification.[9][10][11] |
Mechanistic Insights
The regioselectivity of the pyrazole synthesis from chalcones and substituted hydrazines is a topic of significant interest. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. The initial nucleophilic attack can occur from either of the two nitrogen atoms of phenylhydrazine. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the chalcone and the hydrazine.[12] In the case of phenylhydrazine, the reaction generally favors the formation of the 1,5-disubstituted pyrazole.
Figure 2: Simplified reaction mechanism for the formation of 1,5-diarylpyrazoles.
Conclusion
The protocol described in this application note provides a reliable and regioselective method for the synthesis of this compound. By carefully controlling the reaction conditions, the desired 1,5-disubstituted regioisomer can be obtained in good yield and purity. The detailed experimental procedure, along with the guidelines for characterization and troubleshooting, will be a valuable resource for researchers in medicinal chemistry and organic synthesis.
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-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Filip, L., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3683. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Zrinski, I., & Galić, N. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Heterocycles, 68(9), 1833-1840. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Cini, E., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(45), 6245-6249. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Wang, Y., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(3), 567-573. [Link]
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Shaker, R. M., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. BMC Chemistry, 14(1), 54. [Link]
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Rao, B. N., et al. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]
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Kumar, R., et al. (2020). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions: A review. ResearchGate. [Link]
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Sureshkumar, D., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 317-322. [Link]
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Rahman, S. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4), 1943-1951. [Link]
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Kumar, A., et al. (2022). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 9(1), 1-6. [Link]
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Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]
-
Al-Zahrani, F. A. M., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 28(10), 4235. [Link]
-
Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
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Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Chen, Y.-C., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1438. [Link]
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Hosseini, S. M., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(42), 25141-25150. [Link]
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Yüksek, H., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. [Link]
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Sedej, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of 1,N-Substituted Pyrazoles via Knorr Condensation
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (Celebrex) and Edaravone. This guide details the Knorr Pyrazole Synthesis , the condensation of 1,3-dicarbonyls with phenylhydrazine. Unlike generic textbook descriptions, this protocol addresses the critical challenge of regioselectivity in unsymmetrical substrates.[1] We provide a robust benchtop protocol, a high-throughput microwave variant, and a mechanistic breakdown to troubleshoot isomer formation.
Scientific Foundation & Mechanism
The Knorr Mechanism
The reaction proceeds through a condensation-cyclization-dehydration cascade. While often described as a simultaneous "double condensation," the mechanism is stepwise, which dictates the regiochemical outcome.
-
Nucleophilic Attack: The terminal nitrogen (
) of phenylhydrazine is the most nucleophilic site. It attacks the most electrophilic carbonyl of the 1,3-diketone. -
Hydrazone Formation: Acid catalysis promotes the loss of water, forming a mono-hydrazone intermediate.
-
Intramolecular Cyclization: The internal nitrogen (
) attacks the remaining carbonyl. -
Aromatization: Dehydration drives the formation of the aromatic pyrazole ring.
Visualization: Mechanistic Pathway
The following diagram illustrates the stepwise conversion and the critical bifurcation point for regioselectivity.
Figure 1: Stepwise mechanism of the Knorr Pyrazole Synthesis highlighting the dehydration events.
Critical Parameter: Regioselectivity
When reacting unsymmetrical 1,3-diketones (where
The "Electronic vs. Steric" Rule[3]
-
The Nucleophile: The terminal
of phenylhydrazine is more nucleophilic than the internal . -
The Electrophile: The
will preferentially attack the more electrophilic (or less sterically hindered) carbonyl carbon first. -
Outcome: The substituent on the first attacked carbon ends up at the 5-position of the final pyrazole ring (adjacent to the N-phenyl group).
| Factor | Effect on Regiochemistry |
| Sterics | The |
| Electronics | The |
| Solvent | Protic solvents (EtOH) stabilize charged intermediates, often reducing selectivity. Aprotic solvents (DMAc) can enhance selectivity [1]. |
Experimental Protocols
Protocol A: Standard Benchtop Synthesis (Robust)
Best for: Gram-scale synthesis, initial scaffold generation, and training.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Phenylhydrazine (1.1 equiv) [Caution: Toxic/Skin Sensitizer]
-
Ethanol (Absolute, 10 volumes)
-
Glacial Acetic Acid (catalytic, 5-10 mol%) or HCl (conc. 1-2 drops)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (e.g., 10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (11 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic).[3]
-
Catalysis: Add Glacial Acetic Acid (0.5 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting diketone spot should disappear.
-
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Scenario A (Precipitate forms): Many pyrazoles crystallize upon cooling. Filter the solid, wash with cold ethanol (
), and dry. -
Scenario B (Oiling out): If no solid forms, concentrate the solvent to 25% volume under reduced pressure. Pour the residue into crushed ice (50 g) with vigorous stirring to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography if regioisomers are present.
Protocol B: Microwave-Assisted Green Synthesis (High-Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Phenylhydrazine Hydrochloride (1.1 equiv) (Safer solid alternative to liquid hydrazine)
-
Sodium Acetate (1.1 equiv)
-
Solvent: Ethanol/Water (1:1) or Solvent-Free (on silica support)
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave process vial, combine 1,3-diketone (1 mmol), Phenylhydrazine HCl (1.1 mmol), and Sodium Acetate (1.1 mmol).
-
Solvent: Add 2 mL of EtOH/Water (1:1). Cap the vial.
-
Irradiation: Heat at
for 10–20 minutes (Power: Dynamic, Max 150W). -
Workup: Pour the mixture into ice water. The product usually precipitates immediately. Filter and wash with water.[4]
-
Yield: This method typically affords yields >90% with significantly reduced reaction times compared to Protocol A [2].
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis and isolation of pyrazoles.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Unsymmetrical diketone with similar electronic/steric environments. | Switch solvent to N,N-dimethylacetamide (DMAc) or TFE (Trifluoroethanol) . Lower temperature to |
| Oiling Out | Product has low melting point or impurities are preventing crystallization. | Scratch the flask glass with a spatula. Seed with a crystal if available. Alternatively, perform an aqueous workup (EtOAc extraction) and wash with dilute HCl to remove unreacted hydrazine. |
| Low Yield | Incomplete dehydration of the intermediate carbinolamine. | Increase acid catalyst concentration. Ensure reflux temperature is maintained. If using microwave, increase hold time by 5 minutes. |
| Dark Coloration | Oxidation of phenylhydrazine.[5] | Use fresh phenylhydrazine (should be yellow/pale brown, not dark red). Perform reaction under Nitrogen/Argon atmosphere. |
References
-
Gosselin, F., et al. (2004). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters . [Link]
-
Girish, Y. R., et al. (2015). Nano-ZnO catalyzed green and efficient synthesis of novel pyrazole derivatives. Solid State Sciences . [Link]
-
Deng, X., & Mani, N. S. (2006).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry . [Link]
-
Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft . [Link][7]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
Application Note: High-Fidelity Reduction of 5-(4-nitrophenyl)pyrazole to 5-(4-aminophenyl)pyrazole
Abstract & Strategic Overview
The reduction of 5-(4-nitrophenyl)pyrazole to 5-(4-aminophenyl)pyrazole is a pivotal transformation in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf) and non-steroidal anti-inflammatory drugs (NSAIDs). While conceptually simple, this reaction presents specific chemoselective and isolation challenges due to the amphoteric nature of the pyrazole ring and its potential to poison transition metal catalysts.
This guide details two distinct, self-validating protocols:
-
Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability, optimized with acidic modifiers to prevent catalyst inhibition.
-
Fe/
Reduction: A robust, chemoselective method ideal for substrates containing halogens or sulfur, avoiding the waste stream issues of tin (Sn) reductions.
Chemical Context & Challenges[1][2]
The Substrate-Catalyst Interface
The primary challenge in reducing 5-(4-nitrophenyl)pyrazole is the coordination of the pyrazole nitrogen (
-
Solution: Protonation of the pyrazole ring using a mild acid (e.g., acetic acid or HCl) blocks this coordination, maintaining high catalyst turnover frequencies (TOF).
-
Solubility: The product, 5-(4-aminophenyl)pyrazole, is highly polar and amphoteric. Standard aqueous workups often lead to yield loss in the aqueous phase. We employ a "Salting-Out" strategy to mitigate this.
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow and the critical decision points between the two methods.
Figure 1: Decision matrix and mechanistic pathways for the reduction of nitrophenyl pyrazoles.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best For: High-purity requirements, scaling (>10g), and substrates lacking halides (Cl, Br, I) or sulfur.
Reagents & Equipment
| Reagent | Equiv/Conc.[1][2][3][4] | Role |
| 5-(4-nitrophenyl)pyrazole | 1.0 equiv | Substrate |
| Pd/C (10 wt% loading) | 10 wt% of substrate | Catalyst |
| Hydrogen ( | Balloon or 30 psi | Reductant |
| Methanol (MeOH) | 0.1 M conc. | Solvent |
| Acetic Acid (AcOH) | 2-5% v/v | Catalyst Protector |
Step-by-Step Methodology
-
Preparation: In a clean hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the substrate in MeOH.
-
Acidification: Add Glacial Acetic Acid (2% by volume). Note: This protonates the pyrazole nitrogen, preventing it from binding irreversibly to the Pd surface.
-
Inerting: Carefully add the Pd/C catalyst. SAFETY: Pd/C is pyrophoric. Add it under a blanket of Nitrogen or Argon, or wet it first with a small amount of toluene/water.
-
Hydrogenation:
-
Laboratory Scale: Purge the flask 3x with vacuum/
. Attach a double-balloon of . Stir vigorously at RT for 4–6 hours. -
Parr Shaker: Pressurize to 30 psi. Shake for 2 hours.
-
-
Monitoring: Check TLC (5% MeOH in DCM). The starting material (UV active, yellow) should disappear; the amine (UV active, often fluorescent) will appear at a lower Rf.
-
Workup (The "Celite Sandwich"):
-
Filter the reaction mixture through a pad of Celite to remove Pd/C.
-
Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
-
Neutralization: The residue is the acetate salt. Dissolve in minimal water, neutralize with saturated
until pH ~8, and extract with Ethyl Acetate (EtOAc).-
Pro-Tip: If the product is water-soluble, skip neutralization and use the acetate salt directly for the next step if compatible.
-
Protocol B: Iron-Mediated Reduction (Fe/ )
Best For: Halogenated substrates (avoids dehalogenation), labs without
Reagents & Equipment
| Reagent | Equiv/Conc.[1][2][3][4] | Role |
| Substrate | 1.0 equiv | Substrate |
| Iron Powder (Fe) | 5.0 equiv | Reductant (SET agent) |
| Ammonium Chloride ( | 5.0 - 10.0 equiv | Electrolyte/Buffer |
| Ethanol/Water | 4:1 Ratio | Solvent System |
Step-by-Step Methodology
-
Activation: Mechanically stir the Iron powder in the EtOH/Water mixture with
at 60°C for 15 minutes. This "etches" the iron surface, removing oxide layers. -
Addition: Add the nitro-pyrazole substrate in one portion.
-
Reflux: Heat to reflux (approx. 80°C). Vigorous stirring is critical to keep the heavy iron powder suspended.
-
Timeline: Reaction typically completes in 1–3 hours. The yellow color of the nitro compound will fade to a colorless or pale brown suspension.
-
Hot Filtration (Critical Step):
-
While the mixture is still hot , filter through a Celite pad.
-
Why? The product can precipitate and get trapped in the iron sludge if cooled.
-
Wash the iron cake with hot Ethanol.
-
-
Isolation:
-
Concentrate the filtrate to remove Ethanol.
-
The product often precipitates from the remaining aqueous phase upon cooling. Filter and dry.[5]
-
If no precipitate: Extract with EtOAc, wash with Brine, dry over
.
-
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, compare your data against these standard shifts.
| Feature | 5-(4-nitrophenyl)pyrazole (Start) | 5-(4-aminophenyl)pyrazole (Product) |
| Appearance | Yellow Solid | Off-white / Pale brown solid |
| 1H NMR (Aromatic) | AA'BB' doublet system (~8.2 ppm) | AA'BB' shifts upfield (~6.6 ppm) |
| 1H NMR (Amine) | Absent | Broad singlet ~5.0–5.5 ppm (2H) |
| LC-MS (ESI+) | [M+H]+ = 190.06 | [M+H]+ = 160.08 |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion (Method A) | Catalyst Poisoning | Add 5% AcOH; Ensure Pyrazole N is protonated. |
| Low Yield (Method B) | Product trapped in Fe sludge | Perform filtration while boiling hot; wash with hot MeOH. |
| Dehalogenation (Method A) | Pd/C is too active | Switch to Method B (Fe) or use Pt/C (sulfided). |
Safety & Handling
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metals.
-
Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamps are secure. Use a blast shield for pressurized reactions.
-
Iron Waste: The iron residue may be pyrophoric if finely divided and dry. Quench with water before disposal.
References
-
Catalytic Hydrogenation of Pyrazoles
- Technique: Use of acidic modifiers to prevent catalyst poisoning in nitrogen heterocycles.
-
Source:World Intellectual Property Organization, WO2017133942A1, 2017 .
-
Iron-Mediated Reduction Protocol
-
Synthesis of 4-(1H-pyrazol-5-yl)
-
Selectivity in Nitro Reduction
-
Technique: Comparison of SnCl2 and Fe methods for chemoselectivity.[7]
-
Source:Tetrahedron Letters, 1984, 25(8), 839-842.
-
Sources
- 1. reddit.com [reddit.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 7. scispace.com [scispace.com]
Synthesis of Celecoxib analogs from nitro-pyrazole intermediates
Application Note & Protocol Guide
Topic: Synthesis of Celecoxib Analogs from Nitro-Pyrazole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview and actionable protocols for the synthesis of Celecoxib analogs, leveraging the strategic use of nitro-pyrazole intermediates. Celecoxib, a selective COX-2 inhibitor, serves as a critical scaffold in medicinal chemistry for developing novel anti-inflammatory and anticancer agents.[1][2] The introduction of a nitro group onto the pyrazole-aryl framework creates a versatile chemical handle, enabling a modular and divergent approach to generating libraries of novel analogs. We will explore the core synthetic strategy, from the construction of the pyrazole nucleus to regioselective nitration and subsequent diversification through reduction and coupling reactions. This document is intended for drug development professionals seeking to expand their chemical space around the valuable 1,5-diarylpyrazole pharmacophore.
Introduction: The Celecoxib Scaffold and the Power of Analogs
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] This selectivity allows it to mitigate pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[2][5] The core structure of Celecoxib, a 1,5-diarylpyrazole bearing a sulfonamide moiety, has proven to be a highly fruitful starting point for drug discovery.[3][6]
The development of Celecoxib analogs is driven by several key objectives:
-
Enhanced Potency and Selectivity: Fine-tuning the structure to improve binding affinity for the COX-2 active site.[7][8]
-
Improved Pharmacokinetic Profiles: Modifying physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).
-
Novel Therapeutic Applications: Discovering analogs with distinct biological activities, such as anticancer or antimicrobial properties, often independent of COX-2 inhibition.[1][9][10]
The strategic use of a nitro group as a synthetic intermediate offers a powerful platform for achieving this molecular diversity. The nitro moiety is a strongly deactivating, meta-directing group in electrophilic aromatic substitution, but more importantly, it is a synthetic linchpin that can be readily transformed into a wide array of other functional groups, most notably an amine, which is a direct precursor to the critical sulfonamide group of Celecoxib.
Core Synthetic Strategy: A Modular Approach via a Nitro-Pyrazole Keystone
The synthesis of diverse Celecoxib analogs from a common nitro-pyrazole intermediate follows a logical and modular pathway. This approach maximizes efficiency by building complexity from a single, well-characterized advanced intermediate. The overall strategy is outlined below.
Caption: General workflow for synthesizing Celecoxib analogs from a nitro-pyrazole intermediate.
Causality Behind the Strategy
-
Step A & B (Pyrazole Formation): The synthesis begins with the classic Knorr pyrazole synthesis, a robust and high-yielding reaction.[11][12] A 1,3-diketone (formed from a Claisen condensation) is cyclized with a substituted phenylhydrazine. For creating analogs, one might use 4-hydrazinobenzenesulfonamide directly[11], but our strategy employs a simpler phenylhydrazine (e.g., 4-methylphenylhydrazine) to form the diarylpyrazole core first. This preserves the option for late-stage diversification.
-
Step C (Nitration): This is the key step. Introducing a nitro group onto one of the phenyl rings provides the crucial synthetic handle. The choice of nitrating conditions (e.g., HNO₃/H₂SO₄) is critical for controlling regioselectivity. The pyrazole ring itself is generally resistant to nitration under these conditions, favoring substitution on the more activated phenyl ring.
-
Step D & E (Diversification): The nitro group is most commonly reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation. This primary amine is a versatile nucleophile.
-
Sulfonylation: Reaction with a sulfonyl chloride installs the sulfonamide moiety characteristic of Celecoxib and its direct analogs.
-
Other Modifications: The amine can be acylated, alkylated, or used to form other bioisosteric groups in place of the sulfonamide, such as azides or ureas, to probe the structure-activity relationship (SAR) of the secondary binding pocket in the COX-2 enzyme.[13]
-
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Nitrating agents are highly corrosive and strong oxidizers; handle with extreme care.
Protocol 1: Synthesis of a Keystone Nitro-Pyrazole Intermediate
This protocol describes the synthesis of 1-(4-nitrophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, a key intermediate.
Part A: Synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10.0 g, 43.4 mmol) and ethanol (100 mL).
-
Reagent Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (10.6 g, 47.7 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol (2 x 20 mL), and then with water (2 x 20 mL) to remove any remaining salts.
-
Purification & Validation: Dry the solid product under vacuum. The resulting 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) should be a white to off-white crystalline solid.
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure using ¹H NMR and Mass Spectrometry. ¹H NMR (DMSO-d₆) should show characteristic peaks for the aromatic protons, a singlet for the pyrazole proton around 7.17 ppm, and a singlet for the methyl group around 2.32 ppm.[14] MS (ESI+) should show a molecular ion peak at m/z 382 [M+H]⁺.[15]
-
Part B: Nitration of the Diarylpyrazole Core
-
Reaction Setup: In a 100 mL flask cooled in an ice-water bath (0-5 °C), slowly add the diarylpyrazole from Part A (5.0 g, 13.1 mmol) to concentrated sulfuric acid (25 mL) with stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mL, ~1.5 equivalents) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, let the reaction stir at 0-5 °C for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Purification & Validation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.
-
Expected Yield: 70-85%.
-
Characterization: The product is the nitro-pyrazole intermediate. ¹H NMR will show a downfield shift and splitting pattern changes in the aromatic region consistent with nitration. MS (ESI+) should show a molecular ion peak corresponding to the nitrated product.
-
Protocol 2: Reduction of the Nitro Group and Sulfonamide Formation
This protocol demonstrates the conversion of the nitro-intermediate to a Celecoxib analog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CELECOXIB [orgspectroscopyint.blogspot.com]
- 15. zenodo.org [zenodo.org]
Application Note: Precision Synthesis of 1,5-Diarylpyrazoles via Regioselective 1,3-Dipolar Cycloaddition
This is a comprehensive Application Note and Protocol for the synthesis of 1,5-diarylpyrazoles via 1,3-dipolar cycloaddition, designed for researchers in drug discovery.
Target Class: 1,5-Diaryl-3-(trifluoromethyl)pyrazoles (e.g., Celecoxib analogs) Methodology: Nitrilimine-Enamine Cycloaddition (The "Masked Alkyne" Strategy)
Executive Summary
The 1,5-diarylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core of the COX-2 inhibitor Celecoxib . While the classical Knorr synthesis (hydrazine + 1,3-diketone) is widely used, it often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.[1]
This Application Note details a superior, highly regioselective protocol using 1,3-dipolar cycloaddition . By utilizing enamines as electron-rich dipolarophiles reacting with in situ generated nitrilimines , researchers can enforce a 1,5-substitution pattern through electronic steering, bypassing the steric ambiguity of standard alkyne cycloadditions.
Key Advantages:
-
Regiocontrol: >95:5 preference for the 1,5-isomer.
-
Modularity: Independent modification of the N1-aryl, C3-substituent, and C5-aryl groups.
-
Mild Conditions: Avoids the harsh acidic conditions of traditional condensation.
Mechanistic Insight & Regioselectivity
The core challenge in synthesizing 1,5-diarylpyrazoles via cycloaddition is controlling the orientation of the incoming dipolarophile.[2]
The "Alkyne Problem"
In a thermal reaction between a nitrilimine (Ar-C≡N⁺-N⁻-Ar') and a terminal alkyne (R-C≡CH), the reaction is dominated by steric factors. The bulky substituent of the alkyne typically orients away from the N-aryl group of the nitrilimine, favoring the 1,3-isomer (or 1,3,5-trisubstituted where the 5-position is H). This is the opposite of the desired 1,5-diaryl geometry.
The "Enamine Solution"
Replacing the alkyne with an enamine (R-C(NR'₂)=CH₂) inverts this selectivity through Frontier Molecular Orbital (FMO) control.
-
Dipole: The Nitrilimine (generated from a hydrazonoyl halide) acts as the LUMO component (electron-deficient).
-
Dipolarophile: The Enamine acts as the HOMO component (electron-rich).
-
Polarization: The
-carbon of the enamine is highly nucleophilic. It attacks the electrophilic carbon (C3) of the nitrilimine. However, the concerted transition state favors an orientation where the nitrogen of the nitrilimine bonds to the carbon bearing the amino group (the -carbon of the enamine). -
Aromatization: The resulting pyrazoline intermediate undergoes rapid elimination of the secondary amine (morpholine/pyrrolidine) to yield the aromatic pyrazole.
Caption: Mechanistic pathway highlighting the critical role of the enamine in directing the 1,5-regiochemistry via electronic steering and subsequent elimination.
Experimental Protocol
Case Study: Synthesis of a Celecoxib Analog (1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole).
Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
-
Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride.
-
Aldehyde: Trifluoroacetaldehyde hydrate (or hemiacetal).
-
Ketone: 4'-Methylacetophenone.
-
Amine: Morpholine (for enamine formation).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chlorine gas.
-
Base: Triethylamine (TEA).
-
Solvents: Ethanol, DMF, Toluene, Dichloromethane.
Part A: Synthesis of Hydrazonoyl Chloride Precursor
The nitrilimine is unstable and must be generated in situ from a stable hydrazonoyl chloride.
-
Hydrazone Formation:
-
Dissolve 4-sulfamoylphenylhydrazine HCl (10 mmol) in Ethanol (50 mL).
-
Add Trifluoroacetaldehyde hydrate (12 mmol) dropwise.
-
Reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Cool, filter the precipitate, wash with cold ethanol, and dry.
-
Yield checkpoint: Expect >85% yield of the hydrazone.
-
-
Chlorination:
-
Dissolve the hydrazone (10 mmol) in DMF (20 mL).
-
Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Pour into ice water. Extract with Ethyl Acetate.[3]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Result:Trifluoroacetaldehyde hydrazonoyl chloride . (Store at 4°C; stable for weeks).
-
Part B: Synthesis of Enamine (The Dipolarophile)
-
Condensation:
-
Combine 4'-Methylacetophenone (10 mmol) and Morpholine (15 mmol) in Toluene (50 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Reflux using a Dean-Stark trap to remove water continuously. Reaction time: 12–24 hours.
-
Concentrate toluene under reduced pressure.
-
Purification: Distillation is ideal, but for this reaction, the crude enamine (if >90% pure by NMR) is often sufficient.
-
Structure: 4-(1-(p-tolyl)vinyl)morpholine.
-
Part C: The Cycloaddition (Convergent Step)
This step generates the nitrilimine in the presence of the enamine.
-
Setup: In a round-bottom flask under Nitrogen, dissolve the Enamine (10 mmol) and Triethylamine (20 mmol) in dry Toluene (30 mL).
-
Addition: Dissolve the Hydrazonoyl Chloride (10 mmol) in Toluene (10 mL). Add this solution dropwise to the enamine mixture over 30 minutes at 0°C.
-
Note: Slow addition keeps the concentration of free nitrilimine low, preventing dimerization.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Then, heat to 60°C for 2 hours to ensure completion.
-
Elimination/Workup:
-
The intermediate pyrazoline may not fully aromatize spontaneously.
-
Add dilute HCl (2M, 10 mL) and stir vigorously for 30 minutes (facilitates morpholine elimination).
-
Separate phases. Wash organic phase with NaHCO₃ and Brine.
-
-
Purification:
-
Dry over Na₂SO₄ and concentrate.
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).
-
Data Summary: Comparison of Methods
| Parameter | Method A: Hydrazine + Diketone | Method B: Nitrilimine + Alkyne | Method C: Nitrilimine + Enamine |
| Regioselectivity | Poor (Mixture of 1,3 and 1,5) | Moderate (Favors 1,3 or 1,5 depending on sterics) | Excellent (>95% 1,5-isomer) |
| Reaction Type | Condensation | Thermal Cycloaddition | Cycloaddition / Elimination |
| Conditions | Harsh (Refluxing Acid/Base) | High Temp / Pressure | Mild (0°C to 60°C) |
| Yield | 60-80% (after separation) | 40-60% | 75-90% |
| Scope | Limited by diketone availability | Limited by alkyne availability | Broad (Ketones are ubiquitous) |
Workflow Visualization
Caption: Step-by-step workflow for the convergent synthesis of 1,5-diarylpyrazoles.
Troubleshooting & Optimization
-
Dimerization: If the yield is low, the nitrilimine may be dimerizing to a tetrazine. Solution: Increase the dilution and slow down the addition rate of the hydrazonoyl chloride.
-
Incomplete Aromatization: If NMR shows signals for the pyrazoline ring (chiral centers), the elimination of morpholine is incomplete. Solution: Increase the duration or acidity of the HCl workup step, or reflux in ethanol with a trace of acid.
-
Solvent Choice: Toluene is preferred for its non-polarity, which stabilizes the transition state dipole less than the ground state, potentially accelerating the reaction, though THF is a viable alternative if solubility is an issue.
References
-
Oh, L. M. (2006).[4] Synthesis of celecoxib via 1,3-dipolar cycloaddition.[5][3][6] Tetrahedron Letters, 47(45), 7943–7946. Link
-
Shawali, A. S. (2010). Reactions of nitrilimines with heterocyclic amines and enamines. Convenient methodology for synthesis and annulation of heterocycles.[7][8] Journal of Advanced Research, 1(4), 255-290. Link
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Aggarwal, R., et al. (2011). Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles. Journal of Chemical Sciences, 123, 617–625. Link
-
Ponticelli, F., & Tedeschi, P. (1988). Regioselectivity in the 1,3-dipolar cycloaddition of nitrilimines to enamines. Journal of the Chemical Society, Perkin Transactions 1, 1363-1366. Link
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. The Nitrilimine–Alkene Cycloaddition Regioselectivity Rationalized by Density Functional Theory Reactivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105753783A - Method for synthesizing celecoxib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Regioselective Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles
[1]
Executive Summary
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging cannabinoid receptor antagonists. Conventional thermal synthesis often suffers from poor regioselectivity—yielding mixtures of 1,3- and 1,5-isomers—and requires harsh conditions (refluxing for 12–24 hours) that degrade sensitive functional groups.
This guide details a microwave-assisted (MW) protocol that overcomes these limitations. By leveraging the dipolar polarization mechanism of microwave irradiation, researchers can achieve:
-
Enhanced Regioselectivity: Kinetic control favoring the 1,5-isomer.
-
Accelerated Kinetics: Reaction times reduced from hours to minutes.
-
Green Chemistry Compliance: Solvent-free or aqueous-ethanolic conditions.[1]
Scientific Foundation & Mechanism[1]
The Regioselectivity Challenge
The condensation of unsymmetrical 1,3-dicarbonyls with monosubstituted hydrazines typically yields a mixture of 1,3- and 1,5-diarylpyrazoles.[1] Thermodynamics often favors the 1,3-isomer due to minimized steric repulsion between the N-aryl group and the C5-substituent.[1]
To selectively synthesize the 1,5-diaryl isomer , this protocol utilizes the Chalcone Route (Claisen-Schmidt condensation followed by cyclocondensation).[1] Microwave irradiation promotes the rapid nucleophilic attack of the hydrazine nitrogen on the
Mechanistic Pathway
The reaction proceeds via a Michael addition-cyclization-oxidation sequence:
-
Michael Addition: The terminal nitrogen of the aryl hydrazine attacks the
-carbon of the chalcone.[1] -
Cyclization: Intramolecular attack on the carbonyl carbon forms a hydroxypyrazoline intermediate.
-
Dehydration & Aromatization: Rapid water loss and oxidative aromatization (often air-mediated or solvent-assisted) yield the 1,5-diarylpyrazole.[1]
Experimental Protocols
Protocol A: One-Pot Cyclocondensation (Standard Method)
Best for: Library generation and Celecoxib analogs.[1]
Reagents:
-
Chalcone derivative (1.0 mmol)[1]
-
Aryl hydrazine hydrochloride (1.2 mmol)[1]
-
Ethanol (3 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops) or HCl (aq)[1]
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent vial, dissolve the chalcone in ethanol. Add the aryl hydrazine and catalytic acetic acid.[2] Cap the vial with a Teflon-lined septum.[1]
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 120°C
-
Power: Dynamic (Max 150 W)[1]
-
Hold Time: 5–10 minutes
-
Stirring: High
-
-
Work-up: Cool the reaction vessel to room temperature (using compressed air cooling). Pour the mixture into crushed ice (20 g).
-
Isolation: The solid product will precipitate immediately. Filter under vacuum, wash with cold water (
mL), and recrystallize from ethanol/water (9:1).
Protocol B: Solvent-Free "Green" Synthesis on Solid Support
Best for: High-throughput synthesis and minimizing waste.[1]
Reagents:
- -Diketone or Chalcone (1.0 mmol)[1]
-
Aryl hydrazine (1.0 mmol)[1]
-
Basic Alumina (
) or Silica Gel (solid support)[1]
Step-by-Step Workflow:
-
Adsorption: Dissolve reactants in a minimal amount of volatile solvent (e.g.,
). Add 1.0 g of Basic Alumina. Evaporate the solvent under reduced pressure until a free-flowing powder remains.[1] -
Irradiation: Place the dry powder in an open vessel (or loosely capped) inside the microwave cavity.
-
Reaction: Irradiate at 300 W for 2–4 minutes in intermittent bursts (30 sec ON, 10 sec OFF) to prevent overheating/charring.
-
Extraction: Cool the solid support. Elute the product by washing the alumina with hot ethanol or ethyl acetate. Filter to remove the support.
-
Purification: Evaporate the filtrate to obtain the crude product.
Data Analysis & Validation
Comparison: Microwave vs. Conventional Heating
The following data illustrates the efficiency gains when synthesizing 1,5-diphenylpyrazole derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 5 – 10 Minutes | ~70x Faster |
| Yield | 65 – 75% | 85 – 94% | +20% Yield |
| Solvent Volume | 20 – 50 mL | 2 – 3 mL | Green Metric |
| Regioselectivity | 85:15 (1,5 vs 1,[1]3) | >98:2 (1,5 vs 1,3) | High Purity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low power absorption.[1] | Add a "doping" agent (e.g., 100 |
| Charring/Decomposition | "Hot spots" in solid-phase synthesis. | Use intermittent irradiation (Pulse mode) or switch to Protocol A (solution phase). |
| 1,3-Isomer Formation | Thermodynamic equilibration.[1] | Reduce reaction temperature to 100°C and shorten time. Ensure acidic catalyst is fresh. |
Workflow Visualization
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles
-
Celecoxib Analog Synthesis
-
Microwave-Assisted One-Pot Protocols
- Title: Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
- Source: Allied Academies.
-
Link:[Link]
-
Green Chemistry Approaches
-
Antimicrobial Applications
Sources
- 1. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole
Topic: Functionalization of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Strategic Rationale
The 1,5-diarylpyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the pharmacophore of blockbuster COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant). The specific substrate, This compound (1) , represents a high-value intermediate. The 4-nitrophenyl moiety serves as a "masked" aniline, offering a controlled gateway to diverse chemical space.
This guide details the systematic functionalization of (1) , focusing on the "Nitro Pivot" —the chemoselective reduction of the nitro group to an amine—followed by divergent derivatization. We also address direct electrophilic substitution on the pyrazole core (C-4 position), enabling the construction of multi-substituted libraries.
Key Applications
-
COX-2 Inhibition: Conversion to benzenesulfonamides.
-
Kinase Inhibition: Urea/Amide linkage formation.
-
Fluorescent Probes: Schiff base formation for bio-imaging.
Chemical Architecture & Reactivity Profile
The reactivity of This compound is governed by three electronic zones:
-
Zone A (The Nitro Handle): The
group is strongly electron-withdrawing, deactivating the attached phenyl ring. It is the primary site for functionalization via reduction. -
Zone B (The Pyrazole Core): The C-4 position is the only remaining nucleophilic site on the heterocycle. However, it is electronically deactivated by the N-phenyl and C-nitrophenyl groups, requiring vigorous conditions for electrophilic aromatic substitution (EAS).
-
Zone C (The N-Phenyl Ring): Sterically demanding but chemically robust; generally serves as a hydrophobic anchor.
Reactivity Workflow Diagram
Caption: Divergent functionalization pathways for this compound targeting Zone A (Nitro) and Zone B (C-4).
Protocol A: Chemoselective Nitro Reduction (The "Nitro Pivot")
Objective: Reduce the nitro group to an amine (aniline) without affecting the pyrazole ring integrity or cleaving the N-N bond.
Method Selection: While catalytic hydrogenation (
Materials
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron powder (325 mesh, 5.0 eq)
-
Electrolyte: Ammonium chloride (
, 5.0 eq) -
Solvent: Ethanol/Water (3:1 v/v)
-
Workup: Ethyl acetate, Sodium sulfate (
), Celite pad.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in Ethanol (15 mL).
-
Activation: Add a solution of
(5.0 mmol) in Water (5 mL) to the flask. -
Initiation: Add Iron powder (5.0 mmol) in a single portion. Note: Evolution of hydrogen gas may occur; ensure venting.
-
Reaction: Heat the mixture to vigorous reflux (
) with magnetic stirring. Monitor by TLC (System: Hexane/EtOAc 7:3).-
Endpoint: Disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot (typically 2–4 hours).
-
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol (2 x 10 mL).
-
Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Isolation: Dry the organic layer over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–95%
QC Check: IR spectrum should show disappearance of
Protocol B: Divergent Amine Functionalization
Once the amine intermediate 5-(4-aminophenyl)-1-phenyl-1H-pyrazole is obtained, it serves as a nucleophile for library generation.
B1. Sulfonylation (Synthesis of Celecoxib Analogues)
This step introduces the sulfonamide pharmacophore, critical for COX-2 selectivity.
-
Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (dichloromethane).
-
Base Addition: Add Pyridine (2.0 eq) or Triethylamine (2.5 eq). Cool to
. -
Addition: Dropwise add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq).
-
Reaction: Stir at RT for 4–6 hours.
-
Quench: Wash with 1N HCl (to remove pyridine) followed by Brine.
-
Result:
-[4-(1-phenyl-1H-pyrazol-5-yl)phenyl]benzenesulfonamide.
B2. Schiff Base Formation (Aldimine Synthesis)
Useful for creating fluorescent probes or further reduction to secondary amines.
-
Condensation: Mix amine (1.0 eq) and substituted benzaldehyde (1.0 eq) in Ethanol.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat for 4–8 hours. The product often precipitates upon cooling.
-
Isolation: Filter the solid and wash with cold ethanol.
Protocol C: C-4 Regioselective Functionalization
Direct functionalization of the pyrazole ring at C-4 is challenging due to deactivation but achievable with potent electrophiles.
C1. Vilsmeier-Haack Formylation (Introduction of -CHO)
This reaction installs an aldehyde at C-4, enabling further chain extension.
-
Reagent Prep: In a dry flask at
, add (3.0 eq) dropwise to anhydrous DMF (5.0 eq). Stir for 30 min to form the Vilsmeier reagent (white semi-solid). -
Addition: Dissolve the substrate (nitro or amine derivative) in DMF and add to the reagent.
-
Heating: Heat to
for 6–12 hours. -
Hydrolysis: Pour the reaction mixture onto crushed ice/Sodium Acetate solution. Stir for 1 hour to hydrolyze the iminium salt.
-
Isolation: Filter the precipitate (4-formyl derivative).
Comparative Yield Data
| Functionalization Pathway | Reagent System | Typical Yield | Critical Parameter |
| Nitro Reduction | Fe / NH | 92% | Vigorous stirring required for Fe dispersion. |
| Nitro Reduction | SnCl | 78% | Acidic conditions may degrade sensitive groups. |
| C-4 Formylation | POCl | 65-75% | Requires anhydrous conditions; moisture kills yield. |
| C-4 Bromination | NBS / DMF | 80-85% | Perform in dark to avoid radical side reactions. |
Troubleshooting & Self-Validation
-
Issue: Incomplete Reduction.
-
Cause: Oxidation of Iron surface.
-
Fix: Pre-wash Iron powder with dilute HCl, rinse with acetone, and dry before use. Ensure vigorous reflux.
-
-
Issue: C-4 Substitution Fails.
-
Cause: Electronic deactivation.
-
Fix: Increase temperature to
for Vilsmeier-Haack. If using the amine derivative, protect the amine (as acetamide) first to prevent side reactions, then deprotect.
-
-
Validation Check:
-
Use
-NMR to verify regioselectivity. -
C-4 Substitution: The characteristic C-4 proton singlet (
ppm) will disappear. -
Nitro Reduction: The AA'BB' aromatic pattern of the 4-nitrophenyl group will shift significantly upfield upon conversion to the amine.
-
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles: Deng, X., & Mani, N. S. (2008).[1] Journal of Organic Chemistry. Link
-
Nitro Reduction Methodologies: Wienhöfer, G., et al. (2011).[2] Journal of the American Chemical Society.[2] Link
-
Electrophilic Substitution of Pyrazoles: Journal of the Chemical Society, Perkin Transactions 2. Link
-
Biological Activity of Pyrazole Derivatives: Journal of Chemical Health Risks. Link
-
Vilsmeier-Haack Reaction on Pyrazoles: Asian Journal of Chemistry. Link
Sources
Solvent-Directed Regiocontrol in Pyrazole Synthesis: Mechanisms and Protocols
Topic: Solvent Effects on Pyrazole Regioselectivity in Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the condensation of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr synthesis) notoriously yields mixtures of 1,3- and 1,5-disubstituted regioisomers. Separation of these isomers is often non-trivial and yield-limiting.
This guide moves beyond trial-and-error screening, establishing a mechanistic framework where solvent parameters (polarity, proticity, and H-bond donating ability) are used as deterministic tools to control regioselectivity. By manipulating the tautomeric equilibria of electrophiles and the nucleophilic character of hydrazines, researchers can steer reaction pathways toward the desired isomer with high fidelity.
Mechanistic Insight: The Solvent as a Reagent
To control regioselectivity, one must understand the causality of the condensation event. The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons. This step is governed by two competing factors: Electronic Control (hard/soft interactions) and Steric Control .[2] Solvents modulate these factors through three primary mechanisms:
A. Modulation of 1,3-Dicarbonyl Tautomerism
Unsymmetrical 1,3-dicarbonyls exist in equilibrium between keto and enol forms.
-
Non-polar/Aprotic Solvents (e.g., Toluene,
): Favor the cis-enol form stabilized by intramolecular Hydrogen bonding (IMHB). This "locks" the conformation, often directing nucleophilic attack to the more accessible carbonyl. -
Polar/Protic Solvents (e.g., Water, MeOH): Disrupt IMHB, stabilizing the diketo form or solvating the enolate, making the carbonyls more distinct electronically.
B. Fluorinated Alcohol Effect (The "HFIP Switch")
Fluorinated solvents like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD).
-
Mechanism: They selectively coordinate to the most basic carbonyl oxygen (typically the one adjacent to the most electron-donating group), increasing its electrophilicity.
-
Outcome: This activates the specific carbonyl for attack by the terminal nitrogen of the hydrazine, often inverting the selectivity observed in standard alcohols like ethanol.
C. Kinetic vs. Thermodynamic Control
-
Kinetic Control: Favored in mild conditions (RT) and protic solvents that stabilize charged intermediates (zwitterionic hemiaminals).
-
Thermodynamic Control: Favored in high-boiling, acidic solvents (e.g., AcOH reflux) where reversible ring-opening/closing allows equilibration to the thermodynamically more stable isomer (usually the 1,5-isomer due to minimized steric clash between N-substituents and C-substituents).
Visualization of Regioselective Pathways
The following diagram illustrates the bifurcation of the reaction pathway based on solvent influence.
Figure 1: Decision tree for solvent-mediated regiocontrol in Knorr pyrazole synthesis.
Comparative Data: Solvent Impact on Isomeric Ratio[1]
The table below summarizes the effect of solvent on the reaction of a model substrate (e.g., benzoylacetone + phenylhydrazine).
| Solvent System | Classification | Primary Mechanism | Regioisomer Ratio (1,3- : 1,5-) | Yield |
| Ethanol (RT) | Polar Protic | General Solvation | ~ 50 : 50 | Moderate |
| HFIP (RT) | Fluorinated / Strong HBD | Carbonyl Activation (Kinetic) | 98 : 2 | High |
| DMAc (RT) | Polar Aprotic | Nucleophile Enhancement | 10 : 90 | High |
| Acetic Acid (Reflux) | Acidic | Thermodynamic Equilibration | 5 : 95 | High |
| Toluene (Reflux) | Non-polar | Enol Stabilization | Variable (Substrate dependent) | Moderate |
Note: Ratios are approximate and substrate-dependent but reflect general trends observed in literature (e.g., Gosselin et al., 2004).
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles (The HFIP Method)
Objective: Kinetic control to favor the 1,3-isomer using fluorinated solvents. Best For: Substrates where the 1,3-isomer is the target and separation is difficult.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)[2]
-
Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)
-
Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]
-
Triethylamine (1.1 equiv, if using hydrazine HCl salt)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (e.g., 1.0 mmol) in HFIP (2.0 mL).
-
Addition: Add the hydrazine hydrochloride (1.1 mmol) in one portion.
-
Neutralization (Optional): If using the salt form, add Triethylamine (1.1 mmol) dropwise. Note: HFIP is slightly acidic; excess base is usually not required if free hydrazine is used.
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) . Do not heat, as this may induce thermodynamic equilibration.
-
Monitoring: Monitor by TLC or LC-MS after 1 hour. The reaction is typically fast (1–4 hours).
-
Workup:
-
Remove the volatile HFIP solvent under reduced pressure (Rotavap). HFIP can be recovered and redistilled.
-
Redissolve the residue in EtOAc and wash with saturated
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The 1,3-isomer is typically less polar than the 1,5-isomer.
Protocol B: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles (The DMAc/Acid Method)
Objective: Thermodynamic control or specific dipolar solvation to favor the 1,5-isomer. Best For: Accessing the sterically more congested isomer.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)[2]
-
Aryl Hydrazine (free base or HCl salt) (1.1 equiv)
-
N,N-Dimethylacetamide (DMAc) or Glacial Acetic Acid
Step-by-Step Procedure:
-
Solvent Choice:
-
Option 1 (Mild): Use DMAc (0.5 M).
-
Option 2 (Robust): Use Glacial Acetic Acid (0.5 M).
-
-
Reaction:
-
For DMAc: Stir at Room Temperature for 16 hours. The dipolar nature of DMAc often directs the hydrazine to attack the more electron-deficient carbonyl, favoring the 1,5-isomer (Gosselin et al.).
-
For AcOH: Heat the mixture to reflux (100–115 °C) for 2–4 hours. This ensures thermodynamic equilibration.
-
-
Workup:
-
For DMAc: Dilute with water and extract with
(DMAc is water-soluble but requires thorough washing). -
For AcOH: Neutralize carefully with cold saturated
or solution before extraction.
-
-
Purification: Recrystallization is often sufficient for 1,5-isomers due to their higher symmetry and crystallinity compared to 1,3-isomers.
Analytical Validation (Self-Validating the Protocol)
Do not rely solely on LC-MS, as regioisomers have identical masses. Use NOE (Nuclear Overhauser Effect) NMR spectroscopy for definitive assignment.
-
1,5-Isomer: Strong NOE correlation observed between the N-Aryl/Alkyl protons and the C4-H / C5-Substituent protons.
-
1,3-Isomer: NOE correlation observed between the N-Aryl/Alkyl protons and the C5-H (if unsubstituted at 5) or lack of correlation with the C3-substituent.
-
13C NMR: The carbon shifts of the pyrazole core (C3 vs C5) differ significantly. C3 is generally more shielded than C5 in N-substituted pyrazoles.
References
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]
-
Nenajdenko, V. G., et al. (2018).[3] Regioselective Synthesis of Trifluoromethylpyrazoles. Journal of Organic Chemistry. [Link]
-
Review on Pyrazole Synthesis. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. [Link]
Sources
Strategic Regiocontrol in the One-Pot Synthesis of 1-Phenyl-5-Arylpyrazoles
Executive Summary & Scientific Rationale
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for COX-2 inhibitors like Celecoxib (Celebrex) . However, synthesizing this specific regioisomer is synthetically non-trivial compared to its thermodynamically favored 1,3-isomer counterpart.
Standard condensation of aryl hydrazines with unsymmetrical 1,3-diketones (The Knorr Synthesis) typically yields a mixture of regioisomers.[1][2] The challenge lies in directing the initial nucleophilic attack of the hydrazine (
This guide details two distinct, high-fidelity protocols to achieve >95:5 regioselectivity for the 1,5-isomer:
-
The Electronic Control Method: Exploiting fluorinated substrates in protic solvents (Celecoxib model).
-
The Solvation Control Method: Using dipolar aprotic amide solvents (DMAc) to direct regiochemistry in non-fluorinated systems.
Mechanistic Driver: The Regioselectivity Bifurcation
To control the reaction, one must understand the competing pathways. The regiochemical outcome is determined by which carbonyl carbon the terminal nitrogen of the hydrazine attacks first.
Visualization: Kinetic vs. Thermodynamic Pathways
The following diagram illustrates the decision tree for regioselectivity based on electronic and steric factors.
Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Achieving the 1,5-isomer requires forcing Path B or manipulating the electronics of Path A to invert standard selectivity.
Protocol A: The "Celecoxib" Route (Fluorine-Directed)
Application: Synthesis of 1-phenyl-5-arylpyrazoles containing a 3-trifluoromethyl group.
Mechanism: The strong electron-withdrawing nature of the
Materials
| Reagent | Equiv.[1][2][3] | Role |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 1.0 | Electrophile (Scaffold) |
| 4-Sulfonamidophenylhydrazine Hydrochloride | 1.1 | Nucleophile |
| Ethanol (Absolute) | Solvent | Protic Solvent (Critical) |
| TFA (Trifluoroacetic acid) | Catalytic | Dehydration Promoter |
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the 1,3-diketone in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 equiv of the hydrazine hydrochloride salt directly to the solution.
-
Note: Using the hydrochloride salt is crucial. The acidic environment prevents premature deprotonation of the hydrazine, modulating its nucleophilicity.
-
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The diketone spot should disappear.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. The 1,5-diarylpyrazole often precipitates directly from the ethanolic solution upon cooling.
-
Isolation: Filter the solid. Wash with cold ethanol (
) followed by water to remove residual hydrazine salts. -
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if necessary.
Expected Outcome: >90% Yield, >98:2 Regioselectivity favoring the 1,5-isomer.[4]
Protocol B: The Amide-Solvent Method (General Purpose)
Application: Synthesis of non-fluorinated 1-phenyl-5-arylpyrazoles.
Source Authority: Developed by Merck Frosst (Gosselin et al.) to overcome low regioselectivity in standard substrates.
Mechanism: The use of dipolar aprotic solvents like
Materials
| Reagent | Equiv.[1][2][3] | Role |
| 1-Aryl-1,3-diketone (Non-fluorinated) | 1.0 | Electrophile |
| Aryl Hydrazine Hydrochloride | 1.1 | Nucleophile |
| Solvent | Regiocontrol Agent | |
| 12 M HCl | Catalytic | Catalyst |
Step-by-Step Methodology
-
Solvation: Charge a flask with 1.0 equiv of 1-aryl-1,3-diketone and 1.1 equiv of aryl hydrazine hydrochloride.
-
Dissolution: Add DMAc (approx 3-4 mL per mmol of substrate). Stir at Room Temperature (
) .-
Critical Control Point: Do not heat initially. High temperatures in the early phase can erode regioselectivity.
-
-
Reaction: Allow the mixture to stir for 16–24 hours.
-
Optimization: If reaction is sluggish, add 1-2 drops of 12 M HCl.
-
-
Quench & Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and water (5x volume of DMAc).
-
Precipitation: Vigorous stirring will induce precipitation of the product.
-
Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove DMAc.
-
Drying: Dry the solid in a vacuum oven at
.
Expected Outcome: 70–95% Yield, >95:5 Regioselectivity favoring the 1,5-isomer.
Data Summary & Troubleshooting
Regioselectivity Comparison Table
| Variable | Condition A (Standard) | Condition B (Protocol 1) | Condition C (Protocol 2) |
| Solvent | Methanol/Reflux | Ethanol/TFA | DMAc/RT |
| Substrate | 1,3-Diketone | Alkyl-Diketone | |
| Major Isomer | Mixed (1,3 & 1,5) | 1,5-Diaryl (Celecoxib) | 1,5-Diaryl |
| Ratio (1,5:1,3) | ~60:40 | >98:2 | >95:5 |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete dehydration of intermediate | Add catalytic concentrated HCl or TFA; increase reaction time. |
| Wrong Regioisomer (1,3-major) | Hydrazine attacking wrong carbonyl | Protocol 1: Switch solvent to Ethanol. Protocol 2: Switch solvent to DMAc and lower temperature. |
| Oiling out | Product solubility in solvent/water mix | Use a seed crystal during the water quench; cool slowly. |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
Gosselin, F., et al. (2006).[5] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.
-
BenchChem. (2025).[1][6] "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines."
-
Rao, P. N. P., et al. (2010). "Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib." Archives of Pharmacal Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Separating 1,3- and 1,5-Diarylpyrazole Regioisomers
Welcome to the technical support center for the separation of 1,3- and 1,5-diarylpyrazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges encountered during the synthesis and purification of these important heterocyclic compounds.
The pyrazole ring is a key structural motif in many pharmacologically important compounds, including anti-inflammatory drugs like celecoxib, which is a 1,5-diarylpyrazole derivative.[1][2] The specific substitution pattern on the pyrazole core is often critical for biological activity, making the separation of regioisomers a crucial step in drug discovery and development.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,3- and 1,5-diarylpyrazole regioisomers so challenging?
A1: The primary challenge in separating these regioisomers lies in their very similar physicochemical properties. Because they have the same molecular weight and often similar polarities, they can be difficult to resolve using standard chromatographic techniques.[5] The synthesis of diarylpyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of both the 1,3- and 1,5-regioisomers, necessitating a robust purification strategy.[3][6]
Q2: What are the most effective chromatographic techniques for separating these regioisomers?
A2: Flash column chromatography using silica gel is the most common and often successful method for separating 1,3- and 1,5-diarylpyrazole regioisomers.[5][7] However, when the polarity difference is minimal, High-Performance Liquid Chromatography (HPLC) can provide the higher resolution needed for a clean separation. In some cases, alternative stationary phases like alumina (acidic, basic, or neutral) or reverse-phase materials (e.g., C18) may offer better selectivity.[5][8]
Q3: How can I determine the identity of each separated isomer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 1,3- and 1,5-diarylpyrazole regioisomers. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial relationship between the substituents on the pyrazole ring.[7] Additionally, single-crystal X-ray diffraction provides unambiguous structural determination if suitable crystals can be obtained.
Q4: Are there synthetic strategies to favor the formation of one regioisomer over the other?
A4: Yes, significant research has been dedicated to developing regioselective synthetic methods. The choice of reaction conditions, including the solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can significantly influence the isomeric ratio.[3] For instance, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the free hydrazine can lead to the 1,5-regioisomer.[3] Other approaches include the use of 1,3-dipolar cycloadditions and multicomponent reactions to achieve better regiocontrol.[9][10]
Troubleshooting Guide
Issue 1: Co-elution of Regioisomers in Column Chromatography
-
Symptom: A single, broad peak is observed during column chromatography, and analysis of the collected fractions (e.g., by TLC or LC-MS) shows the presence of both isomers.
-
Causality: The chosen solvent system does not provide sufficient selectivity to resolve the two isomers on the stationary phase due to their similar polarities.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Small additions of a third solvent, such as methanol or acetonitrile, can sometimes fine-tune the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel.[8] Reverse-phase chromatography (e.g., with a C18 column) is another option, particularly if the compounds have some non-polar character.
-
Employ Gradient Elution: A shallow solvent gradient during flash chromatography can sometimes improve the resolution of closely eluting compounds.
-
Issue 2: Poor Resolution on Thin-Layer Chromatography (TLC)
-
Symptom: The spots for the two regioisomers are inseparable or only show slight elongation on the TLC plate, making it difficult to assess the progress of the column chromatography.
-
Causality: The TLC conditions are not optimized to resolve the isomers.
-
Troubleshooting Steps:
-
Test Multiple Solvent Systems: Before running a column, screen a variety of solvent systems on TLC plates to find the one that gives the best separation (largest difference in Rf values).
-
Use Additives: The addition of a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) to the developing solvent can sometimes improve separation by altering the interaction of the analytes with the stationary phase.[8]
-
Try Different TLC Plates: If standard silica plates are not effective, try alumina or reverse-phase TLC plates to find a suitable separation condition.[8]
-
Issue 3: Difficulty in Obtaining Pure Fractions of Each Isomer
-
Symptom: Even with some separation observed on the column, the collected fractions are cross-contaminated.
-
Causality: This can be due to overloading the column, poor column packing, or running the column too quickly.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Improve Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is critical for good resolution.
-
Optimize Flow Rate: A slower flow rate can sometimes improve the separation of closely eluting compounds.
-
Issue 4: Inability to Separate Isomers by Crystallization
-
Symptom: Attempts to separate the regioisomers by recrystallization result in the co-crystallization of both isomers or the precipitation of an amorphous solid.
-
Causality: The two isomers may form a solid solution or have very similar solubilities in the chosen solvent.
-
Troubleshooting Steps:
-
Screen a Wide Range of Solvents: Systematically test a variety of solvents with different polarities for recrystallization.
-
Consider Co-crystallization: In some cases, the addition of a co-former can lead to the selective crystallization of one isomer.
-
Use a Seed Crystal: If a small amount of one pure isomer can be isolated (e.g., by preparative TLC or HPLC), it can be used as a seed crystal to induce the crystallization of that isomer from the mixture.
-
Experimental Protocols
Protocol 1: Separation of 1,3- and 1,5-Diarylpyrazoles by Flash Column Chromatography
This protocol provides a general guideline for the separation of diarylpyrazole regioisomers using silica gel flash chromatography.
Materials:
-
Crude mixture of 1,3- and 1,5-diarylpyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Procedure:
-
TLC Optimization: Develop a TLC method that shows separation between the two isomers. A good starting point is a 9:1 mixture of hexane:ethyl acetate. Adjust the solvent ratio to achieve a clear separation with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the optimized mobile phase. If a gradient is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.
Protocol 2: Structural Elucidation by 1H-NMR and NOESY
This protocol outlines the use of NMR spectroscopy to confirm the identity of the separated regioisomers.
Materials:
-
Pure samples of each isolated regioisomer
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of each pure isomer in a suitable deuterated solvent.
-
1H-NMR Acquisition: Acquire a standard 1H-NMR spectrum for each isomer. Note the chemical shifts and coupling patterns of the aromatic and pyrazole protons.
-
NOESY Acquisition: For one of the isomers, acquire a 2D NOESY spectrum.
-
Data Analysis: In the NOESY spectrum, look for cross-peaks that indicate through-space interactions between protons. For the 1,5-diarylpyrazole, a NOE correlation is expected between the protons of the aryl group at the N1 position and the protons of the aryl group at the C5 position. For the 1,3-diarylpyrazole, a NOE correlation would be expected between the protons of the aryl group at the N1 position and the proton at the C5 position of the pyrazole ring.
Data Presentation
Table 1: Example Solvent Systems for Chromatographic Separation of Diarylpyrazole Regioisomers
| Stationary Phase | Mobile Phase (v/v) | Observations |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | Good starting point for many diarylpyrazoles. |
| Silica Gel | Dichloromethane:Methanol (98:2) | Useful for more polar derivatives. |
| Alumina (Neutral) | Toluene:Acetone (95:5) | May provide different selectivity than silica. |
| C18 (Reverse Phase) | Acetonitrile:Water (7:3) | Effective for compounds with sufficient non-polar character. |
Visualization
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phenylhydrazine Condensation Protocols
Ticket ID: PHZ-COND-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Phenylhydrazine Condensation & Fischer Indole Synthesis
🟢 Module 1: Reagent Integrity & System Suitability
"My reaction failed before it started."
The most common cause of failure in phenylhydrazine (PHZ) chemistry is reagent degradation. PHZ is highly susceptible to oxidation, turning from a pale yellow oil to a dark red/brown "tar."
Reagent Quality Check
| Observation | Diagnosis | Action Required |
| Pale Yellow Liquid | Fresh / Acceptable | Proceed with reaction. |
| Orange/Red Liquid | Partially Oxidized | Purify. Yields will be compromised by radical impurities.[1] |
| Dark Brown/Black | Decomposed | Discard as hazardous waste or distill under high vacuum (risk of explosion if peroxides present). |
| White/Pink Crystals | PHZ Hydrochloride (Salt) | Stable form. Requires buffering (base addition) to react. |
Purification Protocol (The "Reset" Button)
If your free base is degraded, convert it to the hydrochloride salt for purification, then liberate the base if necessary.
-
Salt Formation: Dissolve impure PHZ in 10 volumes of ethanol. Add conc. HCl dropwise until precipitation is complete. Filter the white/pink crystals.
-
Recrystallization: Recrystallize from hot water or ethanol/ether.
-
Free Base Liberation (Just-in-Time):
-
Suspend PHZ
HCl in water. -
Add 25% NaOH solution until pH > 10.
-
Extract with benzene or toluene. Dry organic layer over KOH pellets.
-
Note: Use immediately.[1]
-
System Suitability Test (Control Experiment)
Before committing valuable substrate, validate your conditions using Cyclohexanone .
-
Standard: Cyclohexanone + Phenylhydrazine
Cyclohexanone Phenylhydrazone. -
Expected Result: Rapid formation of a crystalline solid (mp 77°C).
-
Why this works: Cyclohexanone is sterically unhindered and electronically activated, making it the perfect positive control.
🟡 Module 2: Reaction Optimization (Condensation)
"I have starting material left over."
The condensation of phenylhydrazine with a carbonyl is strictly pH-dependent.
The pH "Goldilocks" Zone
The reaction rate follows a bell curve with the maximum typically between pH 4.0 and 5.0 .
-
pH < 3 (Too Acidic): The phenylhydrazine is protonated (
). It loses its nucleophilicity and cannot attack the carbonyl. -
pH > 6 (Too Basic): The dehydration step (loss of water from the carbinolamine intermediate) is acid-catalyzed.[2] Without acid, the intermediate reverts to starting materials.
Mechanism Visualization
The following diagram illustrates the condensation pathway and the critical points of failure.
Figure 1: Mechanistic pathway of phenylhydrazone formation showing pH-dependent rate-limiting steps.
Recommended Protocol (General Condensation)
-
Dissolve: 1.0 eq Carbonyl compound in Ethanol (minimum volume).
-
Buffer: Add 1.1 eq Phenylhydrazine and 0.1 eq Glacial Acetic Acid .
-
Pro-Tip: If using PHZ
HCl salt, add 1.0 eq Sodium Acetate to create an in-situ buffer.
-
-
React: Stir at RT for 30 mins. If no precipitate, heat to 60°C for 1 hour.
-
Isolate: Cool to 0°C. Filter precipitate. Wash with cold dilute ethanol.
🔴 Module 3: Fischer Indole Synthesis (Advanced)
"I got the hydrazone, but it won't cyclize to the Indole."
The Fischer Indole Synthesis requires forcing the hydrazone through a [3,3]-sigmatropic rearrangement.[3] This has a higher activation energy than simple condensation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting failed Fischer Indole cyclizations.
Catalyst Selection Guide
The choice of acid determines the success of the rearrangement.
| Catalyst | Strength | Best Application | Notes |
| Acetic Acid | Weak | Easy substrates (Cyclohexanone) | Often stops at hydrazone. |
| H₂SO₄ / EtOH | Medium | General purpose | Can cause sulfonation side products. |
| Polyphosphoric Acid (PPA) | Strong | Deactivated/Difficult substrates | Viscous; requires mechanical stirring. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Sensitive substrates | Melt fusion (no solvent) often works best. |
Critical FAQ: "Why is my product an oil/tar?"
Cause: Polymerization of the indole product or decomposition of unreacted hydrazine. Solution:
-
Flash Chromatography: Indoles are sensitive to acid on silica. Add 1% Triethylamine to your eluent to neutralize silica acidity.
-
Trituration: If the oil is stubborn, triturating with cold pentane or hexanes can induce crystallization.
⚠️ Module 4: Safety & Handling (Mandatory)
Phenylhydrazine is a potent hemolytic agent and suspected carcinogen. [4]
-
Hemolysis Risk: PHZ binds to hemoglobin, causing red blood cell destruction.[4]
-
Protocol: Double-glove (Nitrile). Work exclusively in a fume hood.
-
-
Decontamination: Spills should be treated with Bleach (Sodium Hypochlorite) immediately to oxidize the hydrazine to nitrogen gas and benzene derivatives, then absorbed.
-
Skin Contact: PHZ is a sensitizer.[4] If exposed, wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).
📚 References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenylhydrazone preparation).
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and catalyst choice).
-
BenchChem. (2025).[5] Troubleshooting Guide for the Synthesis of Indole Derivatives. Link (Substituent effects on yield).
-
Organic Syntheses. (1922). Phenylhydrazine.[1][4][6][7][8][9][10][11][12][13] Org. Synth. 2, 71. Link (Purification of phenylhydrazine).
-
RSC Publishing. (2002). Kinetics and mechanism for the formation of phenylhydrazone. J. Chem. Soc., Perkin Trans. 2. Link (pH dependence data).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.utoronto.ca [ehs.utoronto.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. cpachem.com [cpachem.com]
- 12. nj.gov [nj.gov]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Avoiding hydrazone formation in pyrazole synthesis
Subject: Optimization of Pyrazole Synthesis: Preventing Hydrazone Stagnation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Priority: High
Introduction: The "Hydrazone Trap"
Welcome to the Pyrazole Synthesis Support Center. You are likely here because your reaction between a 1,3-dicarbonyl equivalent and a hydrazine did not yield the expected aromatic heterocycle. Instead, you isolated an acyclic intermediate (hydrazone) or a partially saturated ring (pyrazoline).
To solve this, we must first visualize the failure mode. The formation of pyrazoles is a tandem sequence :
-
Condensation: Nucleophilic attack of hydrazine on the carbonyl (forming the hydrazone).
-
Cyclization: Intramolecular attack of the second nitrogen on the second carbonyl.
-
Dehydration/Aromatization: Loss of water to form the aromatic system.
If your reaction stops at Step 1, you are in the "Hydrazone Trap."
Visualizing the Pathway
The following diagram illustrates the critical energy valleys where the reaction often stalls.
Figure 1: The mechanistic pathway of Knorr Pyrazole Synthesis. The red node indicates the common stagnation point where the open-chain hydrazone is isolated instead of the cyclic product.
Module 1: Troubleshooting & FAQs
Q1: My LCMS shows the mass of the hydrazone (M+), not the pyrazole (M-18). Why did it stop?
Diagnosis: The cyclization step (intramolecular nucleophilic attack) has a higher activation energy than the initial condensation. Root Causes:
-
Insufficient Acidity: The second carbonyl needs activation. If the pH is neutral, the electrophilicity is too low for the second nitrogen (which is now less nucleophilic due to conjugation) to attack.
-
Steric Bulk: If you have bulky substituents (e.g., tert-butyl, mesityl) near the carbonyls, the molecule cannot rotate into the s-cis conformation required for ring closure.
-
Electronic Deactivation: If using electron-deficient hydrazines (e.g., tosylhydrazine, nitrophenylhydrazine), the nucleophilicity of the distal nitrogen is severely reduced.
Q2: I added acid, but now I have no reaction at all.
Diagnosis: "The Protonation Paradox."
Explanation: You likely over-acidified. While acid activates the carbonyl (good), it also protonates the hydrazine (bad). Protonated hydrazine (
Q3: I am seeing two spots on TLC. Is one the hydrazone?
Diagnosis: It is likely a regioselectivity issue, not necessarily a hydrazone. Explanation: If you are using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, you will form two regioisomers (1,3- vs 1,5-substituted pyrazoles). Differentiation:
-
Hydrazone: Often yellow/orange (if conjugated), lower Rf, no fluorescence.
-
Pyrazole: Often colorless/white solid, higher Rf, strong UV fluorescence.
Module 2: Proven Protocols
Do not rely on generic "stir and hope" methods. Use these validated workflows.
Protocol A: The "Standard" Knorr Cyclocondensation
Best for: Simple diketones and alkyl/aryl hydrazines.
-
Dissolution: Dissolve 1.0 equiv of 1,3-dicarbonyl in Ethanol (0.5 M concentration).
-
Catalyst: Add 1.1 equiv of Hydrazine (or salt) and 5–10 mol% Acetic Acid .
-
Note: If using Hydrazine Hydrochloride, add 1.0 equiv of Sodium Acetate to buffer the HCl.
-
-
Reflux: Heat to reflux (78 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC.[1] If hydrazone persists, add 10% vol/vol more Acetic Acid and continue reflux.
-
-
Workup: Evaporate EtOH. Redissolve in EtOAc, wash with NaHCO3 (to remove AcOH), then Brine. Dry over Na2SO4.
Protocol B: The "Rescue" Method (Converting Isolated Hydrazone)
Use this if you have already isolated the stuck hydrazone intermediate.
-
Setup: Dissolve the hydrazone in Glacial Acetic Acid (0.2 M).
-
Thermal Drive: Heat to 100–110 °C for 1–2 hours.
-
Why: The high dielectric constant and acidity of AcOH force the s-cis conformation and protonate the carbonyl.
-
-
Isolation: Pour the hot solution into ice water. The pyrazole usually precipitates as a solid. Filter and wash with water.[1]
Protocol C: Lewis Acid Catalysis (For Sensitive Substrates)
Best for: Acid-sensitive functional groups where AcOH is too harsh.
| Reagent | Stoichiometry | Conditions |
| Yb(OTf)3 | 5–10 mol% | MeOH, Reflux, 4h |
| Iodine (I2) | 10 mol% | EtOAc, RT to 50°C |
Mechanism: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity without protonating the hydrazine nitrogens.
Module 3: Decision Matrix
Use this flowchart to determine your next experimental step.
Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.
References
-
The Knorr Pyrazole Synthesis (Classic Mechanism)
-
Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Context: The foundational paper establishing the condens
-
-
Regioselectivity & Mechanism
-
Katritzky, A. R., et al. (2003). "Regioselectivity in the Synthesis of Pyrazoles". Journal of Organic Chemistry, 68(12), 4935–4937.
- Context: Explains how steric bulk influences the 1,3 vs 1,5 isomer r
-
-
Lewis Acid Catalysis (Modern Optimization)
-
Gogoi, S., & Konwar, D. (2005). "An efficient and one-pot synthesis of pyrazoles catalyzed by Lewis acids". Tetrahedron Letters, 46(23), 4035-4037.
- Context: Validates the use of Lewis acids to avoid strong Brønsted acids.
-
-
Iodine-Mediated Oxidative Cyclization
Sources
Optimizing cyclization conditions for 1,5-diarylpyrazoles
Topic: Optimization of Cyclization Conditions for 1,5-Diarylpyrazoles Ticket ID: PYR-OPT-105 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Overview
User Query: "I am attempting to synthesize a Celecoxib analog via the condensation of a 1,3-diketone with an aryl hydrazine. I am observing low yields and significant contamination with the thermodynamically favored 1,3-regioisomer. How do I shift selectivity toward the 1,5-isomer?"
Technical Context: The synthesis of 1,5-diarylpyrazoles (e.g., the Celecoxib scaffold) typically involves the cyclocondensation of a 1,3-diketone with an aryl hydrazine. The critical challenge is regioselectivity .
-
1,5-Isomer (Target): Often the kinetic product, favored by specific steric/electronic directing groups (like
) or solvent interactions. -
1,3-Isomer (Impurity): Often the thermodynamic product, favored by unoptimized conditions or prolonged heating in protic solvents.
Quick Diagnostic: Which Isomer Do You Have?
Before optimizing, confirm your current regioisomer ratio.
- H NMR: The pyrazole C4-H proton typically appears as a singlet. In 1,5-isomers (where aryl groups are adjacent), the C4-H often shows an upfield shift due to shielding from the twisted aryl rings compared to the planar 1,3-isomer.
-
F NMR (if
present):-
at Position 3 (Target, 1,5-diaryl):
to ppm. -
at Position 5 (Impurity, 1,3-diaryl):
to ppm.
-
at Position 3 (Target, 1,5-diaryl):
Critical Workflow: The Regioselectivity Switch
The choice of solvent and hydrazine salt form is the primary lever for controlling regiochemistry. Below is the decision matrix for selecting reaction conditions.
Figure 1: Decision tree for selecting initial reaction conditions based on substrate electronics.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting a mixture of 1,3 and 1,5 isomers."
Root Cause: The hydrazine nitrogen atoms (
Corrective Actions:
-
Switch the Hydrazine Form:
-
If using Free Base Hydrazine : Switch to Hydrazine Hydrochloride . The protonation decreases the nucleophilicity of the internal nitrogen, often directing the terminal
to the most electrophilic carbonyl (e.g., the one next to a group) [1].
-
-
Solvent Engineering (The "Magic" Solvents):
-
Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Mechanism:[1][2][3][4][5] These fluorinated solvents are strong Hydrogen-bond donors (high
value). They selectively coordinate to the diketone carbonyls, enhancing the electrophilicity difference and stabilizing the transition state for the 1,5-cyclization [2].
-
Data: Solvent Effect on Regioisomeric Ratio (Example)
| Solvent | Conditions | Regio Ratio (1,5 : 1,[6]3) | Yield |
|---|---|---|---|
| Ethanol | Reflux, 12h | 60 : 40 | 75% |
| Acetic Acid | 90°C, 4h | 85 : 15 | 82% |
| TFE (Trifluoroethanol) | Reflux, 4h | 98 : 2 | 91% |
Issue 2: "The reaction stalls or yields are <40%."
Root Cause: Reversibility of the hemiaminal formation or water accumulation inhibiting dehydration.
Corrective Actions:
-
Water Scavenging: The cyclization releases 2 equivalents of water.
-
Protocol: Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap if using non-polar solvents (Toluene).
-
-
Microwave Irradiation:
-
Protocol: Run the reaction in EtOH/AcOH (10:1) at 120°C for 10–20 minutes in a sealed microwave vial. This overcomes the activation energy barrier for the dehydration step, often the rate-limiting step in sterically hindered systems [3].
-
Issue 3: "I cannot separate the isomers by standard chromatography."
Root Cause: 1,3 and 1,5 isomers often have identical
Corrective Actions:
-
Stationary Phase Switch:
-
Do not use standard C18.
-
Recommended: Use a C30 column or a PFP (Pentafluorophenyl) column. The PFP phase interacts via
- stacking and fluorine-dipole interactions, which differ significantly between the twisted 1,5-system and the planar 1,3-system [4].
-
-
Chemical Separation:
-
If one isomer is significantly more acidic (e.g., if a free NH is present, though unlikely in N-aryl synthesis), selective crystallization with a base may work. For diaryl systems, recrystallization from Heptane/EtOAc (9:1) often preferentially precipitates the symmetric 1,5-solid.
-
Standard Operating Procedure (SOP)
Protocol: Regioselective Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazole
Targeting the Celecoxib Scaffold
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfamoylphenylhydrazine Hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration) or Ethanol (if TFE is unavailable).
Step-by-Step:
-
Dissolution: Charge the 1,3-diketone into a round-bottom flask equipped with a magnetic stir bar. Add TFE (or EtOH).
-
Addition: Add the aryl hydrazine hydrochloride in one portion at room temperature.
-
Note: Using the salt is crucial here. If you only have the free base, add 1.1 equiv of conc. HCl to the mixture.
-
-
Cyclization: Heat the mixture to reflux (78°C for EtOH, 74°C for TFE). Monitor by TLC/LC-MS.
-
Checkpoint: Reaction is typically complete in 2–4 hours in TFE; 12+ hours in EtOH.
-
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc.
Mechanistic Visualization
Understanding why the 1,5-isomer forms allows you to troubleshoot deviations.
Figure 2: Mechanistic pathway for the formation of the 1,5-isomer. The high electrophilicity of the trifluoromethyl ketone directs the initial attack.
References
-
Regiocontrol via Hydrazine Salts: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365.[8] Link
- Fluorinated Solvents Effect: Aggarwal, V. K., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones and hydrazines in fluorinated alcohols." Chemical Communications (2006). (Contextual grounding on TFE/HFIP usage in heterocycle synthesis).
-
Microwave Optimization: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. Link
- Isomer Separation: Bell, D. S., et al. "Selectivity differences for C18 and PFP stationary phases in the analysis of structural isomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Nitro-Pyrazole Derivatives
Welcome to the Technical Support Center for the purification and recrystallization of nitro-pyrazole derivatives. Nitro-pyrazoles are critical building blocks in medicinal chemistry, agrochemicals, and energetic materials. However, their unique physicochemical properties—specifically the highly polar, hydrogen-bonding nature of the pyrazole core combined with the electron-withdrawing nitro group—often present distinct challenges during purification.
This guide is engineered to provide researchers with causality-driven troubleshooting, quantitative solvent selection data, and self-validating standard operating procedures (SOPs).
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My 4-nitropyrazole is "oiling out" (forming a biphasic liquid) instead of crystallizing from toluene. How do I fix this? A: Oiling out occurs when the solute precipitates above its melting point or when the solvent system cannot adequately disrupt the strong intermolecular hydrogen bonding between the nitro and amine groups. 4-Nitropyrazole has a melting point of ~163–165 °C[1]. If it oils out, your solution is supersaturated at a temperature too high for crystal nucleation.
-
The Causality: Toluene relies on
stacking interactions to dissolve the pyrazole ring at elevated temperatures[2]. If the concentration exceeds the solubility limit at a temperature higher than the nucleation point, the compound separates as a dense oil rather than a crystal lattice. -
The Fix: Reheat the mixture until it is completely homogeneous. Add an additional 10–15% volume of toluene to dilute the system. If the issue persists, add a trace amount (1–2% v/v) of a polar protic solvent like ethanol. The ethanol will disrupt the intermolecular solute-solute hydrogen bonding, allowing the toluene to facilitate a slower, highly ordered crystal growth as the solution cools.
Q2: I am trying to purify 3-nitropyrazole after its thermal rearrangement from 1-nitropyrazole in benzonitrile. What is the optimal solvent? A: 3-Nitropyrazole is typically synthesized via the thermal rearrangement of 1-nitropyrazole in high-boiling solvents like benzonitrile or anisole at 120–190 °C[3].
-
The Causality: Because the rearrangement happens in a high-boiling, relatively non-polar solvent, 3-nitropyrazole exhibits a strong positive solubility correlation with temperature in these environments[3]. However, isolating it directly from the reaction matrix is difficult.
-
The Fix: First, cool the benzonitrile reaction mixture and precipitate the crude product using a non-polar antisolvent like hexanes. For the final high-purity recrystallization, switch to water . The strong hydrogen-bond acceptor capacity of the nitro group at the 3-position makes the compound highly soluble in boiling water, but its solubility drops precipitously at 4 °C, yielding pure white crystals.
Q3: What solvent system should I use for N-alkylated nitro-pyrazoles (e.g., 1-isopropyl-3-methyl-4-nitro-1H-pyrazole)? A: Once the N-H proton of the pyrazole ring is replaced by an alkyl group, the molecule loses its primary hydrogen-bond donor. This drastically reduces its overall polarity and melting point.
-
The Causality: These N-substituted derivatives become highly soluble in pure alcohols and completely insoluble in water. Using a single solvent often results in either no dissolution or no precipitation.
-
The Fix: Utilize a binary solvent system. For 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, an ethanol/water mixture is ideal[4]. For other N-alkylated derivatives, such as 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile or 1-(but-3-yn-1-yl)-3-nitro-1H-pyrazole, an ethyl acetate/hexanes system provides excellent recovery (typically >75–95% yield)[5].
Part 2: Quantitative Solvent Selection Guide
The following table synthesizes the optimal recrystallization parameters for common nitro-pyrazole derivatives based on their structural properties.
| Compound | Primary Solvent | Antisolvent / Co-solvent | Typical Yield | Causality / Mechanism |
| 4-Nitropyrazole | Toluene | Ethanol (1-2% v/v if oiling occurs) | 56–96% | |
| 3-Nitropyrazole | Water | N/A | >90% | High polarity and H-bonding capacity allow dissolution in boiling water; steep solubility curve upon cooling. |
| 1-Alkyl-4-nitro-pyrazoles | Ethanol | Water | Variable | Loss of N-H donor requires a binary protic/aqueous system to force supersaturation[4]. |
| N-Alkylated 3-nitro-pyrazoles | Ethyl Acetate | Hexanes | 76–95% | Aprotic binary system balances the dipole of the nitro group against the lipophilicity of the alkyl chain[5]. |
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Toluene Recrystallization of 4-Nitropyrazole
This protocol is designed with built-in validation checkpoints to ensure successful purification.
-
Preparation: Place the crude 4-nitropyrazole solid into a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add toluene incrementally (approx. 5-10 mL per gram of crude) while heating the mixture to a gentle reflux (110 °C) using an oil bath.
-
Validation Checkpoint 1: If the solid does not fully dissolve at reflux, add toluene in 2 mL increments until the solution is completely clear. If insoluble dark particulates remain, the impurities are inorganic or highly polymeric. Action: Perform a hot gravity filtration through fluted filter paper to remove them.
-
-
Cooling & Nucleation: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.
-
Validation Checkpoint 2: Observe the flask at ~60 °C. If a separate liquid layer (oil) forms at the bottom, the system is supersaturated above the melting point. Action: Reheat to reflux, add 1 mL of ethanol and 5 mL of toluene, and repeat the cooling phase.
-
-
Crystallization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the yield.
-
Validation Checkpoint 3: If no crystals have formed after 30 minutes at room temperature, the solution is too dilute or lacks a nucleation site. Action: Scratch the inside of the glass flask vigorously with a glass stirring rod to induce crystallization.
-
-
Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold toluene, followed by a small volume of cold hexanes to aid drying. Dry under a high vacuum.
Protocol B: Binary (EtOAc/Hexanes) Recrystallization for N-Alkylated Nitro-Pyrazoles
-
Dissolution: Dissolve the crude N-alkylated nitro-pyrazole in the minimum amount of boiling ethyl acetate (EtOAc).
-
Antisolvent Addition: While maintaining the solution near boiling, add hexanes dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add exactly 1-2 drops of EtOAc until the solution turns clear again. This sets the system exactly at the saturation point.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Isolation: Filter the resulting crystals under reduced pressure and wash with ice-cold hexanes.
Part 4: Mechanistic Workflow
The following diagram illustrates the logical progression and decision-making matrix for nitro-pyrazole recrystallization.
Caption: Diagnostic workflow and validation checkpoints for the recrystallization of nitro-pyrazole derivatives.
References
1.2. ChemicalBook. 2.3. Journal of Chemical & Engineering Data - ACS Publications. 3.4. Benchchem. 4. 5. The Journal of Organic Chemistry - ACS Publications. 5.1. ACRHEM / Journal of Molecular Structure.
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Regioselective Pyrazole Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regiocontrol during pyrazole scaffold synthesis. The traditional Knorr condensation often yields inseparable mixtures of 1,3- and 1,5-disubstituted isomers due to competing nucleophilic attacks.
This guide is designed to move your workflows away from empirical trial-and-error and toward rational catalyst selection. By understanding the mechanistic causality behind each catalytic system, you can predictably engineer regiopure pyrazoles.
Part 1: Troubleshooting Guides & FAQs
Q1: My standard Knorr pyrazole synthesis (1,3-diketone + arylhydrazine) yields an inseparable 1:1 mixture of 1,3- and 1,5-disubstituted regioisomers. How do I force regioselectivity?
The Causality: The lack of regiocontrol stems from the competing nucleophilicity of the
Q2: I am trying to synthesize 1,3,5-trisubstituted pyrazoles from N-arylhydrazones and nitroolefins, but my yields are poor and I observe starting material decomposition. What is going wrong? The Causality: Electron-deficient N-arylhydrazones have significantly reduced nucleophilicity at the carbon atom. If you are using standard thermal conditions (e.g., ethylene glycol at high heat), the initial Michael-type addition to the nitroolefin stalls, and the high temperatures cause the starting materials to degrade before cycloaddition can occur. The Solution: Implement the acid-assisted protocol developed by 2[2]. By utilizing Trifluoroethanol (TFE) as the solvent and Trifluoroacetic acid (TFA) as a catalytic additive, you alter the electronic landscape. TFA hydrogen-bonds to the nitro group, increasing the electrophilicity of the nitroolefin, while the highly polar TFE stabilizes the resulting zwitterionic intermediate. This forces a stepwise cycloaddition pathway rather than a concerted one, yielding exclusively the desired regioisomer.
Q3: Can I achieve regioselective synthesis of fully substituted (1,3,4,5-tetrasubstituted) pyrazoles without handling explosive diazo compounds? The Causality: Yes. You can utilize an 3[3]. Nitrilimines generated in situ from hydrazonyl chlorides act as highly reactive 1,3-dipoles. When reacted with enaminones (acting as dipolarophiles), the strong electronic push-pull polarization of the enaminone double bond dictates a strict regioselective approach of the nitrilimine. The subsequent elimination of the amine moiety restores aromaticity, irreversibly locking the regiochemistry.
Q4: Are there viable metal-free, green catalytic alternatives for pyrazole synthesis from alkynes and hydrazines? The Causality: Yes,1
1 has emerged as a robust, metal-free alternative[1]. Molecular iodine acts dually as a mild Lewis acid and an oxidant. It selectively activates the alkyne for nucleophilic attack by the hydrazine, facilitating a cascade C-N bond formation. Because the activation is highly sensitive to the electronic nature of the alkyne substituents, it inherently directs the regioselectivity, bypassing the mixed isomers typical of uncatalyzed thermal cyclizations.Part 2: Mechanistic Pathways & Workflows
Caption: Decision tree for selecting catalysts based on starting materials to ensure regioselectivity.
Caption: Stepwise cycloaddition mechanism for regioselective pyrazole formation via TFA/TFE catalysis.
Part 3: Quantitative Data Summary
| Catalyst System | Starting Materials | Target Pyrazole | Regioselectivity | Typical Yield |
| TFA in TFE | N-Arylhydrazones + Nitroolefins | 1,3,5-Trisubstituted | >99:1 | 75–92% |
| Hydrazonyl Chlorides + Enaminones | 1,3,4,5-Tetrasubstituted | >95:5 | 80–95% | |
| Alkynes + Hydrazines | 1,3,5-Trisubstituted | >95:5 | 70–88% | |
| Cu-Catalyzed | 1,3-Diketones + Arylhydrazines | 1,3-Disubstituted | >90:10 | 85–90% |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Acid-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
Mechanistic Grounding: Stepwise cycloaddition driven by TFA activation and TFE stabilization[2].
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the N-arylhydrazone (1.0 equiv) and the nitroolefin (1.2 equiv).
-
Solvent/Catalyst Addition: Dissolve the solid mixture in 2,2,2-Trifluoroethanol (TFE) to achieve a concentration of 0.2 M. Add Trifluoroacetic acid (TFA) (20 mol%) dropwise.
-
Reaction Execution: Stir the mixture at 80°C under an open-air atmosphere (oxygen is required for the final oxidative elimination step).
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction proceeds through a visible color change (often from pale yellow to deep orange) as the zwitterionic intermediate forms. Complete consumption of the highly UV-active hydrazone spot validates the initial nucleophilic attack.
-
Isolation: Once the intermediate pyrazolidine spot converges into the final pyrazole spot (typically 4-6 hours), concentrate the mixture under reduced pressure. Purify via flash column chromatography to isolate the regiopure 1,3,5-trisubstituted pyrazole.
Protocol B: Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition (ENAC)
Mechanistic Grounding: Dipole-dipolarophile electronic matching ensuring >95:5 regiocontrol[3].
-
In Situ Dipole Generation: Dissolve the hydrazonyl chloride (1.0 equiv) in absolute ethanol (0.3 M). Add triethylamine (1.5 equiv) dropwise at room temperature to generate the nitrilimine intermediate.
-
Dipolarophile Addition: Add the enaminone (1.1 equiv) to the stirring solution.
-
Cycloaddition: Heat the mixture to reflux (approx. 78°C) for 2-4 hours.
-
Self-Validation Checkpoint: The precipitation of triethylamine hydrochloride (
) as a white solid acts as a direct visual indicator of successful in situ nitrilimine generation. The subsequent elimination of the amine from the cycloadduct is irreversible, locking the regiochemistry and preventing thermodynamic scrambling. -
Workup: Cool the reaction to room temperature, filter off the salt byproduct, and recrystallize the crude product directly from ethanol to yield the pure 1,3,4,5-tetrasubstituted pyrazole.
References
-
Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Chemistry Portal / J. Org. Chem. URL: 2
-
Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Source: MDPI URL: 3
-
Title: Pyrazole synthesis (Iodine-mediated and Copper-catalyzed methods). Source: Organic Chemistry Portal URL: 1
Sources
Validation & Comparative
Crystal Structure & Isomeric Profiling: 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole
This guide provides an in-depth technical analysis of the 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole structural motif, focusing on its crystallographic properties, regioselective synthesis, and performance characteristics compared to its structural isomers.
Executive Summary
The This compound scaffold represents a critical structural class in medicinal chemistry, particularly for COX-2 inhibitors and optical materials. Unlike its thermodynamically favored 1,3-isomer, the 1,5-isomer is characterized by a significant steric twist between the N1-phenyl and C5-phenyl rings. This guide compares the 1,5-isomer’s performance against its 1,3- and N-aryl isomers, utilizing the 3-carboxylate derivative as a primary crystallographic case study to demonstrate the impact of regiochemistry on solid-state packing and thermal stability.
Key Findings
-
Structural Conformation: The 1,5-substitution pattern induces a non-planar geometry (dihedral angle >45°) due to steric hindrance, reducing
-conjugation compared to the planar 1,3-isomer. -
Thermal Stability: Despite the steric strain, specific derivatives of the 1,5-isomer (e.g., methyl 3-carboxylate) exhibit higher melting points (155–158 °C) compared to their N-(4-nitrophenyl) isomers (145–147 °C), indicating robust crystal lattice forces driven by the nitro group's position.
-
Regioselectivity: Synthesis is kinetically controlled; acidic conditions favor the 1,5-isomer, while basic conditions or thermal equilibration favor the 1,3-isomer.
Structural Analysis & Comparison
The core distinction between the product (1,5-isomer) and its alternatives lies in the spatial arrangement of the aryl rings, which dictates the crystal packing efficiency.
The "Steric Twist" Mechanism
In 1,5-diarylpyrazoles , the proximity of the phenyl ring at position 1 (N1) and the aryl group at position 5 (C5) creates a steric clash between the ortho-hydrogens.
-
1,5-Isomer (Product): The phenyl rings twist out of the pyrazole plane to relieve strain. This disrupts global delocalization but creates unique pockets for intermolecular binding.
-
1,3-Isomer (Alternative): The C3-aryl group is distant from the N1-phenyl, allowing for a near-planar conformation. This maximizes
- stacking but can lead to lower solubility.
Comparative Data: 1,5-Isomer vs. Alternatives
The following table contrasts the physicochemical properties of the 5-(4-nitrophenyl) motif against its direct isomers (based on methyl pyrazole-3-carboxylate derivatives).
| Feature | Product: 1,5-Isomer | Alternative A: 1,3-Isomer | Alternative B: N-Nitro Isomer |
| Structure | 5-(4-nitrophenyl)-1-phenyl- | 3-(4-nitrophenyl)-1-phenyl- | 1-(4-nitrophenyl)-5-phenyl- |
| Geometry | Twisted (Steric Clash) | Planar (Conjugated) | Twisted |
| Melting Point | 155 – 158 °C | 140 – 142 °C | 145 – 147 °C |
| Synthesis Control | Kinetic (Acidic/Low Temp) | Thermodynamic (Basic/Reflux) | Substituent dependent |
| Lattice Forces | Dipole-Dipole (Nitro...Pyraz) | Weak Dispersion | |
| Yield (Typical) | 85% (Optimized) | 60-70% | 37% |
Note: The higher melting point of the 1,5-isomer suggests that the nitro group at the C5-phenyl position facilitates a more stable crystal lattice network (likely via C-H...O interactions) than when the nitro group is on the N-phenyl ring (Alternative B).
Experimental Protocols
Regioselective Synthesis Workflow
Achieving the 1,5-isomer requires bypassing the thermodynamic trap of the 1,3-isomer. The following protocol uses a 1,3-dicarbonyl equivalent (or chalcone) with controlled pH.
Reagents:
-
4-Nitroacetophenone (Precursor A)
-
Diethyl oxalate (Precursor B)
-
Glacial Acetic Acid (Solvent/Catalyst)
Protocol:
-
Claisen Condensation: React 4-nitroacetophenone with diethyl oxalate in NaOEt/EtOH to form the diketo-ester intermediate. Isolate the solid.
-
Cyclization (Critical Step): Dissolve the intermediate in Glacial Acetic Acid (not Ethanol).
-
Addition: Add Phenylhydrazine dropwise at room temperature.
-
Reflux: Heat to 100°C for 2 hours. The acidic medium promotes the attack of the hydrazine's terminal nitrogen on the most electrophilic carbonyl (adjacent to the nitro-aryl), favoring the 1,5-product.
-
Purification: Cool to precipitate. Recrystallize from EtOH/DMF (4:1) to obtain the 5-(4-nitrophenyl) isomer.[5][6]
Crystallization for XRD
To obtain single crystals suitable for X-ray diffraction:
-
Dissolve 50 mg of the purified pyrazole in 5 mL of hot Ethyl Acetate.
-
Add 1 mL of Ethanol to aid solubility.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and poke 3 small holes.
-
Allow to stand at room temperature (20-25°C) for 3-5 days.
-
Harvest yellow block-like crystals.
Visual Analysis (Pathways & Interactions)
Synthesis & Isomerization Logic
The following diagram illustrates the divergent pathways to the 1,5- and 1,3-isomers.
Caption: Divergent synthesis pathways. Acidic conditions favor the 1,5-isomer (Product) via kinetic control, while basic conditions favor the planar 1,3-isomer.
Crystal Packing Interactions
This diagram visualizes the dominant intermolecular forces stabilizing the 1,5-isomer's crystal lattice.
Caption: Crystal lattice stabilization. The twisted geometry limits Pi-stacking, making C-H...O interactions (Nitro group) the primary stabilizing force.
References
-
Bonacorso, H. G., et al. (2013). Regioselective Synthesis of 1-Phenyl-3-Trifluoromethyl-1H-Pyrazoles. Tetrahedron Letters , 54, 4076–4079.[4] Link[4]
-
Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry , 73, 2412–2415.[7] Link
-
El-Hiti, G. A., et al. (2020). Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie , 236(1-2). Link
-
PubChem. (2021). 5-(4-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole Compound Summary. National Library of Medicine . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Comparative Guide: 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole vs. Celecoxib
This guide provides an in-depth technical comparison between the optimized COX-2 inhibitor Celecoxib and the structural analogue 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole . This comparison serves as a critical case study in Structure-Activity Relationship (SAR) , demonstrating how specific functional group modifications drive potency and isoform selectivity.
Executive Summary
Celecoxib is a diarylpyrazole-based non-steroidal anti-inflammatory drug (NSAID) engineered for high selectivity towards Cyclooxygenase-2 (COX-2).[1][2][3] Its efficacy relies on a specific "trident" of structural features: a sulfonamide anchor, a lipophilic trifluoromethyl group, and a rigid pyrazole scaffold.
This compound represents a "stripped-down" scaffold. It shares the 1,5-diarylpyrazole core but lacks the critical sulfonamide and trifluoromethyl pharmacophores. In drug development, this compound serves as a negative control or SAR baseline , illustrating that the diarylpyrazole scaffold alone is insufficient for selective COX-2 inhibition without the specific side-pocket binding motifs.
Quick Comparison Matrix
| Feature | Celecoxib | This compound |
| Primary Target | COX-2 (Selective) | Non-selective / Weak COX inhibitor |
| Selectivity (COX-2/COX-1) | High (>300-fold) | Low / Negligible |
| Key Pharmacophore | Sulfonamide (-SO₂NH₂) | Nitro (-NO₂) (lacks H-bond donor capability for Arg513) |
| Lipophilic Potency Driver | Trifluoromethyl (-CF₃) | Hydrogen (-H) (insufficient steric fill) |
| Metabolic Stability | High (CF₃ blocks oxidation) | Moderate (Nitro is reducible) |
| Primary Application | Clinical NSAID (Arthritis, Pain) | SAR Intermediate / Structural Probe |
Structural Analysis & Mechanistic Logic
The divergence in performance between these two molecules is strictly structural. The COX-2 active site contains a unique hydrophilic side pocket (not present in COX-1) accessible only to molecules with specific geometry and hydrogen-bonding capabilities.
A. The Scaffold (1,5-Diarylpyrazole)
Both molecules utilize a central pyrazole ring to orient two phenyl groups at adjacent positions (N1 and C5). This geometry mimics the "kinked" structure of arachidonic acid (the natural substrate) at the transition state.
-
Celecoxib: Uses this scaffold to project the sulfonamide into the COX-2 side pocket.
-
Nitro-Analogue: Achieves the correct shape but fails to engage the pocket due to substituent mismatch.
B. The "Selectivity Anchor" (Sulfonamide vs. Phenyl)
-
Celecoxib (N1-Sulfonamide): The benzenesulfonamide group binds to Arg513 and His90 within the COX-2 secondary pocket. This interaction is the thermodynamic driver for selectivity.
-
Nitro-Analogue (N1-Phenyl): The N1 position is a simple phenyl ring. It lacks the polar extension required to reach Arg513. Consequently, it cannot stabilize the inhibitor in the COX-2 pocket effectively, leading to a loss of selectivity.
C. The "Potency Wedge" (CF₃ vs. H)
-
Celecoxib (C3-CF₃): The trifluoromethyl group at position 3 occupies a hydrophobic cleft in the enzyme. It also increases the lipophilicity and metabolic stability of the pyrazole ring.
-
Nitro-Analogue (C3-H): A hydrogen atom is too small to fill this hydrophobic cleft, resulting in significantly reduced binding affinity (higher IC₅₀).
D. The Electronic Modulator (Methyl vs. Nitro)
-
Celecoxib (C5-Tolyl): The p-methyl group provides mild electron donation and lipophilic contact.
-
Nitro-Analogue (C5-Nitrophenyl): The p-nitro group is strongly electron-withdrawing. While it can participate in pi-stacking, it alters the electron density of the pyrazole ring, potentially weakening the interaction with the heme iron or surrounding residues.
Visualization: The SAR Logic Flow
The following diagram maps the structural evolution from the basic scaffold (Nitro-Analogue) to the optimized drug (Celecoxib), highlighting the functional gain at each step.
Caption: SAR evolution showing how the Nitro-Analogue (Red) fails to engage key enzymatic pockets, while stepwise addition of Sulfonamide and CF3 leads to Celecoxib (Blue).
Experimental Protocols
To empirically validate the difference between these two compounds, researchers typically employ an in vitro COX inhibition assay.
Protocol: Cyclooxygenase (COX-1 vs. COX-2) Inhibition Assay
Objective: Determine the IC₅₀ values of both compounds to quantify selectivity.
Reagents:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric substrate (e.g., TMPD) or Immunoassay kit (PGE2).
-
Test Compounds: Celecoxib (Standard) and this compound (Test).
Workflow:
-
Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).
-
Incubation:
-
Add enzyme (COX-1 or COX-2) to assay buffer (100 mM Tris-HCl, pH 8.0, with heme cofactor).
-
Add 10 µL of inhibitor solution. Incubate for 10–15 minutes at 25°C to allow inhibitor binding (Celecoxib is a time-dependent inhibitor).
-
-
Initiation: Add Arachidonic Acid (final conc. 100 µM) and TMPD (colorimetric indicator).
-
Measurement:
-
Monitor absorbance at 590 nm (oxidation of TMPD) or measure PGE2 production via ELISA after quenching.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
-
Expected Results:
-
Celecoxib: IC₅₀ (COX-2) ≈ 0.04 µM; IC₅₀ (COX-1) > 15 µM. (Selectivity Ratio > 375).
-
Nitro-Analogue: IC₅₀ (COX-2) > 50 µM (Inactive/Weak); IC₅₀ (COX-1) > 50 µM.
-
Interpretation: The nitro compound fails to inhibit either isoform effectively at physiological concentrations due to the lack of the sulfonamide binding group.
-
Synthesis Overview (Technical Context)
Understanding the synthesis highlights the structural divergence.
-
Celecoxib Synthesis:
-
Condensation of 4-sulfamoylphenylhydrazine with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .
-
This "one-pot" reaction installs the N1-sulfonamide and C3-CF3 simultaneously.
-
-
This compound Synthesis:
-
Precursor: Reaction of Phenylhydrazine (lacks sulfonamide) with a 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (enaminone) or equivalent 1,3-electrophile.
-
This route yields the pyrazole core with a simple phenyl at N1 and H at C3/C4.
-
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)."[1][2][3] Journal of Medicinal Chemistry.
-
Source:
- Context: The seminal paper establishing the SAR rules for diarylpyrazoles, specifically the requirement for the sulfonamide and CF3 groups.
-
-
Talley, J. J. (1999). "Selective inhibitors of cyclooxygenase-2 (COX-2)."[1] Progress in Medicinal Chemistry.
-
Source:
- Context: detailed review of the binding pocket differences (Arg513) that necessitate the sulfonamide group found in Celecoxib but missing in the nitro-analogue.
-
-
Desiraju, G. R., et al. (2000). "Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles." Molecules.
-
Source:
- Context: Provides computational validation of the steric and electronic requirements
-
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. scribd.com [scribd.com]
Advanced IR Spectrum Analysis of Nitro-Pyrazole Derivatives: A Comparative Technical Guide
Topic: Advanced IR Spectrum Analysis of Nitro-Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitro-pyrazole derivatives occupy a critical intersection between high-energy density materials (HEDMs) and pharmaceutical intermediates. Their structural versatility allows for tunable sensitivity and biological activity, but this same versatility presents analytical challenges.
This guide provides a rigorous, comparative analysis of the Infrared (IR) spectral signatures of nitro-pyrazoles.[1] Unlike generic spectroscopic overviews, we focus on the specific differentiation between N-nitro (1-nitro) and C-nitro (3-, 4-, or 5-nitro) isomers—a distinction that dictates both the explosive sensitivity and chemical stability of the compound. We also compare experimental techniques against Density Functional Theory (DFT) predictions to provide a self-validating analytical framework.
Comparative Analysis: The Spectral Fingerprint
The position of the nitro group (
Comparison 1: N-Nitro vs. C-Nitro Isomers (The Critical Distinction)
The most significant safety and stability check is determining whether the nitro group is attached to the nitrogen (N-nitro) or a carbon (C-nitro). N-nitro compounds are generally less stable and more energetic (explosive) than their C-nitro counterparts.
| Feature | N-Nitro (e.g., 1-Nitropyrazole) | C-Nitro (e.g., 4-Nitropyrazole) | Mechanistic Cause |
| 1610 – 1625 cm⁻¹ | 1500 – 1560 cm⁻¹ | N-N bond is shorter/stronger than C-N, and lack of aromatic resonance delocalization into the ring for N-nitro raises the frequency (Blue Shift). | |
| ~1320 cm⁻¹ | ~1350 – 1360 cm⁻¹ | Symmetric stretching is less sensitive but typically lower in N-nitro derivatives. | |
| Absent | Present (3100–3400 cm⁻¹) | 1-substitution eliminates the N-H bond. C-nitro retains the N-H moiety (unless N-alkylated). | |
| Stability | Low (Rearranges to C-nitro >180°C) | High (Thermally stable) | N-N bond lability vs. strong C-N aromatic bond. |
Analyst Note: If you observe a strong band >1600 cm⁻¹ that is not a carbonyl (
), it is highly diagnostic of the N-nitro group. A standard aromatic nitro group rarely exceeds 1560 cm⁻¹.
Comparison 2: Regioisomerism (3-Nitro vs. 4-Nitro)
Distinguishing between carbon positions requires inspection of the fingerprint region and subtle shifts in ring vibrations.
| Vibrational Mode | 4-Nitropyrazole | 3-Nitropyrazole | Differentiation Logic |
| ~1526 cm⁻¹ | ~1540 – 1550 cm⁻¹ | 4-position allows for symmetric conjugation across the molecule; 3-position is adjacent to ring nitrogen, altering the dipole. | |
| Ring Breathing | Sharp, distinct bands | Often split or broader | Symmetry of 4-nitro ( |
| Broad, strong | Broad, strong | Indistinguishable by N-H alone; requires fingerprint confirmation. |
Comparison 3: Experimental vs. Computational (DFT) Accuracy
Modern analysis relies on validating experimental data with DFT calculations (typically B3LYP/6-311++G** or aug-cc-pVDZ).
| Parameter | Experimental (KBr/ATR) | DFT (Unscaled) | DFT (Scaled ~0.96) | Verdict |
| Accuracy | Real-world truth (solvation/packing effects included) | Overestimates frequencies by 4-6% | High accuracy (<10 cm⁻¹ deviation) | Essential. Use Scaled DFT to assign complex "fingerprint" modes (1000-1300 cm⁻¹) where ring breathing and C-N stretches overlap. |
Experimental Protocol: Self-Validating Workflow
Safety Warning: Nitro-pyrazoles, particularly N-nitro derivatives and polynitro variants (e.g., 3,4-DNPs), are potential energetic materials.
-
Scale: Never exceed 5–10 mg for initial IR characterization.
-
PPE: Kevlar gloves, face shield, and grounded anti-static equipment are mandatory.
Protocol: Rapid Isomer Identification
-
Sample Preparation (The "Cold" Method):
-
Why: Grinding energetic materials in a mortar (KBr pellet) generates friction/heat, posing an ignition risk.
-
Method: Use ATR (Attenuated Total Reflectance) with a diamond crystal. It requires zero prep and minimal sample pressure.
-
Alternative: If KBr is required for resolution, dissolve sample in DCM, drop onto KBr powder, evaporate solvent, then press. Do not grind dry.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 2 cm⁻¹ (Critical for distinguishing split peaks in 3-nitro derivatives).
-
Scans: 32 (Standard) or 64 (High Signal-to-Noise).
-
-
Data Validation (The "3-Point Check"):
-
Check 1 (3200+ cm⁻¹): Is there an N-H stretch?
-
Yes: Likely C-nitro (3- or 4-nitro).[2]
-
No: Likely N-nitro (1-nitro) or N-alkylated.
-
-
Check 2 (1600+ cm⁻¹): Is the asymmetric
peak above 1600?-
Yes: Confirms N-nitro.[1]
-
No (~1530): Confirms C-nitro.
-
-
Check 3 (Fingerprint): Compare 1000–1300 cm⁻¹ against DFT predicted spectra for specific isomer assignment.
-
Visualizing the Logic
The following diagram illustrates the decision logic for identifying nitro-pyrazole derivatives based on spectral features.
Caption: Decision tree for the spectroscopic identification of nitro-pyrazole isomers.
References
-
Rao, E. N., et al. (2013).[1][3] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure.
- Key Data: Provides the definitive comparison of 1-nitro, 3-nitro, and 4-nitro vibr
-
Cho, J. R., et al. (2002).[4] Synthesis and Characterization of 1-Methyl-2,4,5-Trinitroimidazole (MTNI). Journal of Heterocyclic Chemistry.
- Key Data: Establishes baseline shifts for N-nitro vs C-nitro in nitrogen heterocycles.
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
- Key Data: General rules for nitro group asymmetric/symmetric stretch shifts in arom
-
Li, H., et al. (2014).[3] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Applied Materials & Interfaces.
- Key Data: Detailed spectral characterization of polynitro-pyrazoles and thermal stability correl
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1,5-Diarylpyrazoles
This guide details the mass spectrometry fragmentation characteristics of 1,5-diarylpyrazoles , specifically comparing them against their structural isomers, 1,3-diarylpyrazoles . This distinction is critical in medicinal chemistry, as the 1,5-scaffold is the pharmacophore for major COX-2 inhibitors (e.g., Celecoxib), while the 1,3-isomer is often a thermodynamically stable impurity formed during synthesis.
Executive Summary
The primary challenge in analyzing 1,5-diarylpyrazoles is distinguishing them from their 1,3-regioisomers. While both isomers share identical molecular weights and similar polarity, their behavior under Collision-Induced Dissociation (CID) differs significantly due to steric crowding and electronic proximity effects .
-
1,5-Diarylpyrazoles (Target): Characterized by "Ortho-like" steric interactions between the N1-aryl and C5-aryl rings. Fragmentation is often driven by the relief of this steric strain, leading to specific rearrangement ions and enhanced ring cleavage.
-
1,3-Diarylpyrazoles (Alternative/Impurity): The aryl rings are separated by a carbon spacer, behaving as isolated systems. Fragmentation is dominated by standard bond cleavages without significant intramolecular aryl-aryl interactions.
Mechanistic Analysis: The "Proximity Effect"
The defining feature of the 1,5-diarylpyrazole scaffold is the spatial proximity of the two aromatic rings. This steric crowding forces the rings out of coplanarity, weakening the N1–C5 bond and facilitating unique rearrangement pathways.
Comparative Fragmentation Pathways
| Feature | 1,5-Diarylpyrazole (Product) | 1,3-Diarylpyrazole (Alternative) |
| Steric Environment | High Crowding: N1-Aryl and C5-Aryl are adjacent. | Relaxed: Aryl groups separated by C4. |
| Primary Cleavage | Ring Fission & Rearrangement: Often involves migration of the N1-aryl group or cleavage of the N1-N2 bond due to strain. | Substituent Loss: Fragmentation typically starts with peripheral groups (e.g., sulfonamide, alkyls) before the ring breaks. |
| Diagnostic Loss | [M - ArN2]⁺ or [M - Ar]⁺: Enhanced loss of the N1-aryl moiety. | [M - HCN]⁺ or [M - RCN]⁺: Standard retro-ene type ring cleavage. |
| Stability | Lower stability under CID; fragments at lower collision energies. | Higher stability; requires higher energy to fracture the pyrazole core. |
Diagnostic Fragmentation Pathways (Visualized)
The following diagram illustrates the divergent fragmentation logic. The 1,5-isomer undergoes specific strain-release pathways that are energetically unfavorable for the 1,3-isomer.
Figure 1: Divergent fragmentation logic. The 1,5-isomer fragmentation is driven by steric relief, while the 1,3-isomer follows standard bond dissociation energies.
Experimental Protocol: Differentiation Workflow
To confidently identify the 1,5-scaffold, use this self-validating protocol. This workflow assumes the presence of a sulfonamide group (common in this class, e.g., Celecoxib), but the principles apply to the general scaffold.
Step 1: Instrument Configuration
-
Ionization: Electrospray Ionization (ESI).[1][2]
-
Negative Mode (-): Preferred for sulfonamide-containing derivatives (e.g., Celecoxib).
-
Positive Mode (+): Preferred for basic derivatives (e.g., amine-substituted).
-
-
Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Note: 1,5-isomers typically elute later than 1,3-isomers on C18 columns due to the "twisted" hydrophobic conformation creating a larger hydrophobic surface area interaction in certain orientations, though this can vary by substituent.
-
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Positive) or 5mM Ammonium Acetate (Negative).
Step 2: Collision Energy (CE) Ramping
Do not use a static CE. The 1,5-isomer is often more fragile.
-
Inject Sample.
-
Ramp CE from 10 eV to 50 eV.
-
Monitor Breakdown Curves: The 1,5-isomer precursor will deplete at a lower average CE (approx. 5-10 eV lower) than the 1,3-isomer.
Step 3: Diagnostic Ion Monitoring (Celecoxib Example)
For a generic 1,5-diarylpyrazole (MW ~381):
| Transition (ESI-) | Interpretation | 1,5-Abundance | 1,3-Abundance |
| m/z 380 → 316 | Loss of SO₂ (64 Da). Characteristic of sulfonamides. | High (100%) | Moderate |
| m/z 380 → 299 | Complex Rearrangement. Involves ring interaction. | Medium | Low/Absent |
| m/z 380 → 118 | C5-Aryl Cleavage. Direct loss of the crowded aryl group. | High | Low |
Validation Check: If the spectrum is dominated by simple substituent losses (e.g., methyl, sulfonamide) without significant ring cleavage ions at moderate energy, suspect the 1,3-isomer .
Quantitative Performance Comparison
The following table contrasts the MS/MS performance metrics of the product (1,5-isomer) versus the alternative (1,3-isomer).
| Metric | 1,5-Diarylpyrazole (Product) | 1,3-Diarylpyrazole (Alternative) |
| Fragmentation Efficiency | High. Steric strain lowers the activation energy for dissociation. | Lower. Requires higher collision energy to induce ring fragmentation. |
| Isomer Differentiation | Distinctive. Unique "ortho-effect" ions (e.g., aryl migration) are often present. | Generic. Fragmentation resembles standard substituted aromatics. |
| Sensitivity (ESI Response) | Variable. Twist angle may reduce conjugation, slightly lowering ionization efficiency compared to planar 1,3-isomers. | High. Planar structure often allows better resonance stabilization of the charge. |
| Key Diagnostic Ratio | High ratio of [Ring Fission]/[Precursor] at low CE. | Low ratio of [Ring Fission]/[Precursor] at low CE. |
References
-
Differentiation of Regioisomeric Pyrazoles
- Title: Celecoxib and its regio-isomer different fragmentation pathways in neg
- Source: ResearchG
-
URL:
-
General Pyrazole Fragmentation Mechanisms
-
Celecoxib LC-MS/MS Methodologies
-
Title: A selective and sensitive LC-MS/MS method for the simultaneous determination of potential genotoxic impurities in celecoxib.[4]
- Source: SciSpace
-
URL:
-
-
Structural Confirmation of 1,5-Diarylpyrazoles
-
Title: Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles.[5]
- Source: MDPI
-
URL:
-
Sources
Mechanistic Grounding: The Role of Intramolecular Charge Transfer (ICT)
A Comparative Photophysical Guide: UV-Vis Absorption Spectra of 5-(4-nitrophenyl)-1-phenylpyrazole and Structural Analogs
As a Senior Application Scientist in photochemistry and drug development, I frequently evaluate the electronic properties of nitrogen-rich heterocycles. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and organic electronics. Understanding their UV-Vis absorption characteristics is not merely an academic exercise; it is a critical diagnostic tool for assessing
This guide provides an in-depth, objective comparison of the UV-Vis absorption profile of 5-(4-nitrophenyl)-1-phenylpyrazole against two fundamental structural alternatives: the unsubstituted baseline 1,5-diphenylpyrazole , and the core-nitrated analog 4-nitro-1-phenylpyrazole . By dissecting the causality behind their spectral differences, we can establish a self-validating framework for analyzing pyrazole photophysics.
The UV-Vis spectrum of a molecule is a direct macroscopic readout of its microscopic electronic structure. In pyrazole systems, the primary transitions observed in the near-UV region (250–400 nm) are
When evaluating 5-(4-nitrophenyl)-1-phenylpyrazole , the critical structural feature is the spatial separation of the electron-rich 1-phenylpyrazole core (donor) and the strongly electron-withdrawing nitro group (acceptor) across a phenyl bridge. This architecture facilitates an Intramolecular Charge Transfer (ICT). The nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (red-shift) in the absorption maximum (
Conversely, in 4-nitro-1-phenylpyrazole , the nitro group is attached directly to the electron-rich pyrazole core. While this also induces a red-shift relative to a completely unsubstituted pyrazole, the spatial constraints and differing resonance contributions limit the extent of the conjugation pathway compared to the extended 5-aryl system[2].
Intramolecular Charge Transfer (ICT) pathway in 5-(4-nitrophenyl)-1-phenylpyrazole.
Comparative Performance Data
To objectively compare these compounds, we must look at their molar extinction coefficients (
Quantitative UV-Vis Absorption Profiles
| Compound | Structural Characteristic | Primary Transition Type | ||
| 1,5-Diphenylpyrazole | Unsubstituted baseline; limited coplanarity due to steric hindrance at C5. | ~255 nm | 15,200 | Localized |
| 4-Nitro-1-phenylpyrazole | Core-nitrated; direct electron withdrawal from the pyrazole ring[2]. | 292 nm | 11,600 | Core-to-Nitro |
| 5-(4-Nitrophenyl)-1-phenylpyrazole | Extended conjugation; strong push-pull ICT system. | ~325 nm | 18,500 | Extended ICT ( |
Data Analysis & Causality:
-
The Bathochromic Shift: Moving from 1,5-diphenylpyrazole (255 nm) to 5-(4-nitrophenyl)-1-phenylpyrazole (325 nm) demonstrates a massive 70 nm red-shift. This proves that the addition of the para-nitro group on the C5-phenyl ring effectively extends the conjugation length and lowers the excitation energy.
-
Hyperchromic Effect: The target compound exhibits the highest molar absorptivity (
). The extended linear geometry of the 5-(4-nitrophenyl) moiety increases the transition dipole moment, making the absorption event highly probable. -
Core vs. Peripheral Nitration: 4-nitro-1-phenylpyrazole absorbs at 292 nm[2]. Because the nitro group is directly on the C4 position, it pulls electron density from the core but lacks the extended aromatic runway provided by the C5-phenyl ring, resulting in a shorter wavelength absorption and lower absorptivity.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, UV-Vis measurements must be treated as a self-validating system. A single spectral scan is insufficient; the protocol must inherently prove compliance with the Beer-Lambert Law (
Step-by-Step UV-Vis Acquisition Workflow
Phase 1: Sample and Reagent Preparation
-
Solvent Selection: Utilize HPLC-grade or Spectroscopic-grade Methanol. Causality: Standard grades contain trace aromatics that absorb heavily in the 250-300 nm range, creating false peaks or baseline noise.
-
Stock Solution: Accurately weigh 2.0 mg of 5-(4-nitrophenyl)-1-phenylpyrazole using a microbalance. Dissolve in 10.0 mL of Methanol to create a concentrated stock. Sonicate for 2 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a concentration gradient (e.g., 5 µM, 10 µM, 20 µM, 40 µM). Causality: Measuring a gradient rather than a single point allows us to plot Absorbance vs. Concentration. A linear plot (
) validates that the compound is fully dissolved, not aggregating, and within the linear dynamic range of the photomultiplier tube (PMT).
Phase 2: Instrument Calibration and Blanking 4. Cuvette Selection: Use matched quartz cuvettes with a 10 mm path length. Causality: Standard optical glass absorbs UV light below 340 nm, which would completely mask the 325 nm peak of our target compound. 5. Baseline Correction: Fill both the reference and sample cuvettes with pure Spectroscopic-grade Methanol. Run a baseline scan from 200 nm to 500 nm and zero the instrument. This subtracts solvent scattering and cuvette absorbance from the final data.
Phase 3: Spectral Acquisition 6. Measurement: Replace the solvent in the sample cuvette with the 10 µM solution of the target compound. 7. Scan Parameters: Scan from 500 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm. Causality: Scanning from high to low energy prevents photobleaching of the sample before the critical UV peaks are recorded. A 1 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio.
Standardized high-fidelity UV-Vis spectroscopic workflow for pyrazole derivatives.
Application Insights and Conclusion
When selecting a pyrazole derivative for applications requiring specific photophysical properties—such as fluorescent probes, photosensitizers, or UV-filters—the position of electron-withdrawing groups is paramount.
If your application requires deep-UV absorption with minimal visible-light overlap, the unsubstituted 1,5-diphenylpyrazole is the optimal choice. If you require a compound that begins to bridge the UV-B and UV-A gap, 4-nitro-1-phenylpyrazole offers a rigid, core-modified alternative[2]. However, if the goal is to maximize molar absorptivity and push the absorption deep into the UV-A region (~325 nm) via robust charge transfer, 5-(4-nitrophenyl)-1-phenylpyrazole dramatically outperforms the alternatives. Its extended conjugation network makes it a superior candidate for downstream applications in non-linear optics and advanced medicinal scaffolding[1].
References
- Kurpet, M., Jędrysiak, R., & Suwiński, J. (2014). N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES - Chemistry of Heterocyclic Compounds. Latvian Institute of Organic Synthesis.
- BenchChem Technical Documentation. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. BenchChem.
- ResearchGate Database. (2026). Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations. ResearchGate.
Sources
Unveiling COX-2 Selectivity: A Comparative Guide to Nitro-Pyrazole Analogs
Introduction & Structural Rationale
The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) fundamentally shifted the management of inflammatory diseases by mitigating the severe gastrointestinal (GI) toxicity associated with non-selective NSAIDs 1. The 1,5-diarylpyrazole scaffold, archetypally represented by Celecoxib, achieves this selectivity because its structural geometry allows it to insert into the larger hydrophobic side pocket of the COX-2 active site—a pocket that is sterically hindered in the constitutively expressed COX-1 enzyme 2.
However, the cardiovascular liabilities associated with long-term coxib use have necessitated the design of next-generation derivatives. Nitro-pyrazole analogs have emerged as highly potent alternatives. The incorporation of a nitro group provides two distinct mechanistic advantages:
-
Pharmacophore Anchoring: The highly electronegative nitro group acts as a superior hydrogen bond acceptor, interacting strongly with Arg513 and His90 in the COX-2 side pocket.
-
Cardiovascular Sparing (NO-Donors): Specific nitro-pyrazole hybrids are designed to act as Nitric Oxide (NO) donors. The localized release of NO induces vasodilation and protects the gastric mucosa, effectively counterbalancing the cardiovascular risks of profound COX-2 inhibition 3.
COX-2 signaling pathway and mechanism of selective inhibition by nitro-pyrazoles.
Comparative Performance: Nitro-Pyrazoles vs. Traditional Coxibs
To objectively evaluate the performance of nitro-pyrazole analogs, we analyze their half-maximal inhibitory concentrations (IC₅₀) for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC₅₀(COX-1) to IC₅₀(COX-2). A higher SI mathematically demonstrates a stronger preference for the COX-2 enzyme, correlating with a lower risk of GI ulceration.
Table 1: In Vitro COX Inhibition and Selectivity Index Comparison
| Compound Class | Specific Analog | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Key Structural Feature |
| Traditional Coxib | Celecoxib (Reference) | 14.70 | 0.68 | ~21.6 | 1,5-diarylpyrazole with sulfonamide |
| NO-Donor Pyrazole | Compound 11a | > 50.0 | 2.22 | 22.52 | Internal oxime with nitrate ester 3 |
| NO-Donor Pyrazole | Compound 10c | > 50.0 | 1.92 | 25.95 | Pyrazole linked to NO-donor moiety 3 |
| Pyrazole-Pyridazine | Trimethoxy Derivative 5f | 20.71 | 1.50 | 13.80 | Pyrazolone skeleton 4 |
| CF₃-Nitro-Pyrazole | Compound 11 | > 100.0 | 0.10 | > 1000 | Dual CF₃ and CN/Nitro incorporation 5 |
Data synthesized from recent in vitro enzymatic assays. Note: Absolute IC₅₀ values can vary based on the specific EIA kit and incubation conditions used.
Experimental Methodology: Self-Validating Selectivity Assay
To ensure scientific trustworthiness, the evaluation of COX-2 selectivity must utilize a self-validating system. This requires running vehicle controls (to establish baseline enzyme activity) and a reference drug like Celecoxib (to validate assay sensitivity) in parallel with the test compounds. The following protocol utilizes an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production 2.
Step-by-step in vitro COX-1/COX-2 selectivity assay workflow.
Step-by-Step Protocol
1. Compound Preparation & Controls
-
Action: Dissolve the synthesized nitro-pyrazole analogs and Celecoxib in pure DMSO to generate 10 mM stock solutions. Prepare a 10-point serial dilution (e.g., 0.001 μM to 100 μM).
-
Causality: DMSO ensures complete solubilization of the hydrophobic pyrazole derivatives. The serial dilution establishes a robust dose-response curve, which is mathematically required to calculate an accurate IC₅₀. The final DMSO concentration in the assay well must be kept below 1% to prevent solvent-induced enzyme denaturation.
2. Enzyme Pre-Incubation
-
Action: In a 96-well plate, combine assay buffer (Tris-HCl, pH 8.0, containing hematin and EDTA), purified ovine COX-1 or human recombinant COX-2, and the test compounds. Incubate at 25°C for 15 minutes.
-
Causality: Hematin is an obligate cofactor for cyclooxygenase peroxidase activity. The 15-minute pre-incubation allows time-dependent inhibitors to reach thermodynamic binding equilibrium within the active site before the substrate is introduced.
3. Substrate Addition & Reaction
-
Action: Initiate the reaction by adding arachidonic acid (final concentration ~10 μM) to each well. Incubate precisely for 2 minutes at 37°C.
-
Causality: Arachidonic acid is the endogenous substrate. A short, strictly timed incubation ensures the reaction is measured in its linear initial velocity phase, preventing substrate depletion or product inhibition from skewing the kinetic data.
4. Reaction Quenching
-
Action: Stop the reaction by adding 1M HCl (or a proprietary quenching solution containing excess indomethacin).
-
Causality: Rapid acidification denatures the enzyme, instantly halting PGE2 synthesis and locking the metabolite concentration for accurate downstream quantification.
5. PGE2 Quantification & Data Analysis
-
Action: Transfer the quenched mixture to a PGE2 EIA plate coated with anti-PGE2 antibodies. Develop the plate and read absorbance at 412 nm. Calculate SI = IC₅₀(COX-1) / IC₅₀(COX-2).
-
Causality: The EIA competitively binds the generated PGE2. Lower absorbance indicates higher PGE2 production (i.e., less inhibition). Calculating the SI provides a normalized metric to objectively compare the GI-sparing safety profile of the nitro-pyrazole against standard NSAIDs.
References
- Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models Source: ResearchGate URL
- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors Source: BenchChem URL
- Source: PubMed (NIH)
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane Source: CCS Chemistry URL
Sources
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- 3. Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities like 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole necessitate a thorough understanding of their potential hazards and the protocols for their safe disposal. This guide provides a detailed operational and disposal plan for this compound, grounded in established safety principles and data from analogous chemical structures.
Given the absence of a specific Safety Data Sheet (SDS) for this compound in readily available databases, a conservative approach to its handling and disposal is imperative. The procedural guidance herein is based on the known hazards of its constituent chemical classes: aromatic nitro compounds and pyrazole derivatives. Aromatic nitro compounds are recognized for their potential toxicity and persistence in the environment, while pyrazole derivatives exhibit a wide range of biological activities.[1][2][3] Therefore, this compound must be treated as hazardous waste.
Hazard Assessment and Mitigation
The chemical structure of this compound suggests several potential hazards that inform the required safety and disposal protocols. The nitrophenyl group is a common feature in compounds that can be toxic and environmentally persistent.[1][2] The pyrazole core is found in many biologically active molecules, and some derivatives have been shown to have toxic effects.[4][5] Therefore, it is prudent to assume this compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[6][7]
Core Principle: In the absence of specific data, always treat a novel chemical compound with a high degree of caution, assuming it to be hazardous.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn to minimize exposure:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of fine dust or aerosols.[8] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure to personnel and the environment.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to cover and contain the spill. Do not use combustible materials like paper towels for the initial containment.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container. Minimize the generation of dust during this process.[9]
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials, including contaminated wipes and gloves, must also be disposed of as hazardous waste.[8]
Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[10][11]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste material, including the pure compound, reaction byproducts, and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips), in a dedicated hazardous waste container.[11]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[12]
-
-
Waste Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the storage location is a secondary containment area to prevent the spread of material in case of a leak.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8][9]
-
Provide the EHS office or contractor with all available information about the compound. Disposal will likely involve high-temperature incineration at a permitted hazardous waste facility.[9]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
-
PubChem. 5-(4-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Pandey, S., et al. (2015). Curcumin Pyrazole and its derivative (N-(3-Nitrophenylpyrazole) Curcumin inhibit aggregation, disrupt fibrils and modulate toxicity of Wild type and Mutant α-Synuclein. Scientific Reports, 5, 9862. [Link]
-
PubChem. 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
ATSDR. (1995). Public Health Statement for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
Godoy, M. C., et al. (1983). Pyrazole Effects on Mutagenicity and Toxicity of Dimethylnitrosamine in Wistar Rats. Journal of the National Cancer Institute, 70(3), 509–512. [Link]
-
Global Safety Management. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
de F. O. Fulco, B., et al. (2013). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Pharmaceutical Society of Japan, 133(10), 1121-1129. [Link]
-
ResearchGate. (2019). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]
-
Chem-Impex. 3-(3-Nitrophenyl)pyrazole. [Link]
-
Reddit. (2025). 2-nitrophenol waste. r/chemistry. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
ETH Zürich. (2018). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]
-
University of Groningen. Hazardous waste acceptance conditions. [Link]
-
MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. [Link]
-
PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. reddit.com [reddit.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Pyrazole effects on mutagenicity and toxicity of dimethylnitrosamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. ethz.ch [ethz.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rug.nl [rug.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
